molecular formula C10H16Cl2N2O2 B2470375 methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride CAS No. 2402838-10-0

methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride

Numéro de catalogue: B2470375
Numéro CAS: 2402838-10-0
Poids moléculaire: 267.15
Clé InChI: LDJSVZBEAPESHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2O2 and its molecular weight is 267.15. The purity is usually 95%.
BenchChem offers high-quality methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl3-[(2-aminoethyl)amino]benzoatedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 3-(2-aminoethylamino)benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)8-3-2-4-9(7-8)12-6-5-11;;/h2-4,7,12H,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJSVZBEAPESHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry, fragment-based drug discovery, and bioconjugation. This technical guide provides a rigorous analysis of its physicochemical properties, structural reactivity, and field-proven experimental workflows. By understanding the causality behind its physical behavior and chemical reactivity, researchers can seamlessly integrate this intermediate into complex synthetic pipelines.

Structural Profiling & Physicochemical Properties

The compound features a central phenyl ring substituted with a methyl ester and an ethylenediamine-derived moiety. The formulation of this molecule as a dihydrochloride salt is a deliberate physicochemical design choice. Free base aromatic esters are typically highly lipophilic and prone to aggregation in aqueous assays. As demonstrated in extensive crystallographic and thermodynamic studies of pharmaceutical salts, dihydrochloride formulations significantly lower the lattice enthalpy of the solid state, thereby facilitating rapid hydration and dissolution in aqueous media[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C10H16Cl2N2O2Dihydrochloride salt ensures complete protonation of both amine centers.
Molecular Weight 267.15 g/mol Low molecular weight is ideal for maintaining optimal ligand efficiency.
Monoisotopic Mass 194.1055 Da (Free Base)Confirmed via ESI-MS ([M+H]+ at m/z 195.11) [2].
Aqueous Solubility >50 mg/mL (at 25 °C)Salt formation disrupts crystal lattice packing, drastically enhancing hydration.
pKa1 (Aliphatic Amine) ~9.5 (Predicted)Highly basic; exists as a stable ammonium cation at physiological pH.
pKa2 (Aromatic Amine) ~4.5 (Predicted)Weakly basic; remains largely unprotonated above pH 5, preventing non-specific binding.
Polar Surface Area 55.6 Ų (Free Base)Falls well within Lipinski's parameters for optimal membrane permeability.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of methyl 3-[(2-aminoethyl)amino]benzoate stems from its orthogonal reactivity profile. The molecule contains three distinct functional domains that can be manipulated independently without the need for complex protecting group strategies:

  • Primary Aliphatic Amine : Highly nucleophilic. It readily participates in amide couplings, reductive aminations, or alkylations.

  • Secondary Aromatic Amine : Sterically hindered and electronically deactivated by the electron-withdrawing ester group in the meta position. This differential nucleophilicity allows for regioselective functionalization at the primary amine while the secondary amine remains unreactive under standard conditions.

  • Methyl Ester : Serves as a masked carboxylic acid. It provides lipophilicity during early-stage synthesis and can be selectively saponified post-coupling to yield a free acid for subsequent elongation.

Reactivity Core Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride Site1 Primary Aliphatic Amine (pKa ~9.5) Core->Site1 Site2 Secondary Aromatic Amine (pKa ~4.5) Core->Site2 Site3 Methyl Ester Moiety Core->Site3 Action1 Highly Nucleophilic: Amide Coupling / Alkylation Site1->Action1 Action2 Electronically Deactivated: Orthogonal Stability Site2->Action2 Action3 Latent Carboxyl: Saponification to Acid Site3->Action3

Fig 1: Orthogonal reactivity profile of the three functional domains.

Experimental Workflows: Synthesis & Characterization

To ensure high fidelity and yield, the synthesis of the target dihydrochloride salt is typically achieved via the reductive amination of methyl 3-aminobenzoate [3] with N-Boc-2-aminoacetaldehyde, followed by global deprotection.

This protocol acts as a self-validating system : the intermediate Boc-protection intrinsically prevents over-alkylation of the primary amine, while the final HCl treatment simultaneously deprotects the amine and precipitates the product, driving the reaction to absolute completion through phase separation.

Step-by-Step Methodology: Synthesis and Isolation
  • Imine Formation : Dissolve methyl 3-aminobenzoate (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 30 minutes under an argon atmosphere to allow for complete imine condensation.

  • Selective Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C. Mechanistic Note: The choice of NaBH(OAc)3 over NaBH4 is critical; its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the imine without attacking the methyl ester or unreacted aldehyde.

  • Quench and Extraction : After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Deprotection and Salt Formation : Dissolve the crude intermediate in a minimal volume of anhydrous 1,4-dioxane. Dropwise, add 4M HCl in dioxane (10 eq) under vigorous stirring at 0 °C. The highly acidic environment cleaves the Boc group, generating isobutylene gas and carbon dioxide.

  • Precipitation and Isolation : As the deprotection proceeds, the highly polar dihydrochloride salt will spontaneously precipitate out of the non-polar dioxane solution. Collect the white crystalline solid via vacuum filtration, wash extensively with cold diethyl ether to remove residual lipophilic impurities, and dry under high vacuum for 24 hours.

SynthesisWorkflow A Methyl 3-aminobenzoate (Starting Material) B Reductive Amination (N-Boc-2-aminoacetaldehyde, NaBH(OAc)3) A->B Step 1 C Boc-Protected Intermediate B->C D Deprotection & Salt Formation (4M HCl in Dioxane) C->D Step 2 E Target Dihydrochloride Salt (Precipitation) D->E Isolation

Fig 2: Two-step synthetic workflow for the dihydrochloride salt.

Handling, Stability, & Storage Protocols

While the dihydrochloride salt confers excellent aqueous solubility, it inherently introduces hygroscopicity. Exposure to ambient humidity can lead to rapid moisture absorption, which may cause the solid to deliquesce or undergo slow, spontaneous hydrolysis of the methyl ester over extended periods [4].

  • Storage : Store the lyophilized powder in a tightly sealed amber glass vial at 2–8 °C for short-term use, or -20 °C for long-term storage (months to years).

  • Handling : Weigh the material rapidly in a low-humidity environment or within a controlled glovebox. Always flush the primary storage container with an inert gas (argon or nitrogen) prior to resealing to displace atmospheric moisture.

  • Formulation : For biological assays, prepare aqueous stock solutions immediately prior to use. If long-term solution storage is required, dissolve the compound in anhydrous DMSO and store at -80 °C to arrest ester hydrolysis.

References

  • Source: CrystEngComm (RSC Publishing)
  • Methyl 2-amino-5-(dimethylamino)benzoate dihydrochloride (C10H14N2O2)
  • Methyl 3-aminobenzoate = 97.
  • Solid state stability and solubility of triethylenetetramine dihydrochloride Source: UPCommons URL

A Technical Guide to the Proposed Mechanism of Action of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the proposed mechanism of action for the novel compound, methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride. As this is a molecule of emerging interest, this guide is structured to synthesize current understanding from related chemical entities and to propose a testable hypothesis for its biological activity. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a synthetic organic compound that, to date, has not been extensively characterized in the scientific literature. Its chemical structure, featuring a 3-aminobenzoic acid core linked to an ethylenediamine side chain, suggests a potential for multifaceted biological activity. Aminobenzoic acid derivatives are known to possess a range of pharmacological properties, including acting as crucial intermediates in the synthesis of painkillers and antihypertensive drugs[1]. Similarly, molecules containing an ethylenediamine moiety are recognized for their roles as H1-antagonists and chelating agents[2][3]. This guide will deconstruct the structural components of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride to propose a primary mechanism of action and outline a comprehensive strategy for its experimental validation.

Part 1: Structural Analysis and Postulated Biological Interactions

The rational approach to elucidating the mechanism of a novel compound begins with an analysis of its structural motifs and a comparison to molecules with known biological activities.

The 3-Aminobenzoic Acid Core: A Potential Neuromodulator

The 3-aminobenzoic acid scaffold is a key feature of this molecule. Research into derivatives of 3-aminobenzoic acid has indicated their potential as inhibitors of GABA-aminotransferase (GABA-AT)[4][5]. GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Inhibition of GABA-AT would lead to an increase in synaptic GABA concentrations, resulting in enhanced GABAergic neurotransmission. This mechanism is a hallmark of several anticonvulsant drugs.

The Ethylenediamine Side Chain: A Versatile Pharmacophore

The ethylenediamine component introduces several potential functionalities. Firstly, ethylenediamine is a well-known chelating agent, capable of binding to metal ions[2]. This could influence the activity of metalloenzymes. Secondly, the ethylenediamine structure is a common feature in a class of first-generation H1-antihistamines[3]. Therefore, it is plausible that methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride could exhibit affinity for the H1 receptor, potentially leading to antihistaminic effects.

The Methyl Ester Group: Modulating Physicochemical Properties

The methyl ester is likely to influence the compound's pharmacokinetic properties. Ester groups can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. In vivo, this ester may be susceptible to hydrolysis by esterases, potentially converting the molecule into its corresponding carboxylic acid, which may have a different activity profile.

Part 2: A Proposed Integrated Mechanism of Action

Based on the structural analysis, we propose a primary mechanism of action centered on the modulation of GABAergic neurotransmission via the inhibition of GABA-AT. This central mechanism may be complemented by secondary activities, including H1-receptor antagonism and metal ion chelation.

Proposed_Mechanism_of_Action cluster_0 Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride cluster_1 Primary Proposed Target cluster_2 Secondary Proposed Targets cluster_3 Downstream Effects Compound The Compound GABA_AT GABA-AT Inhibition Compound->GABA_AT Primary Interaction H1_Receptor H1 Receptor Antagonism Compound->H1_Receptor Secondary Interaction Chelation Metal Ion Chelation Compound->Chelation Secondary Interaction GABA_Increase Increased Synaptic GABA GABA_AT->GABA_Increase Antihistamine_Effect Antihistaminic Effects H1_Receptor->Antihistamine_Effect Metalloenzyme_Modulation Metalloenzyme Modulation Chelation->Metalloenzyme_Modulation Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Increase->Neuronal_Inhibition Experimental_Workflow start Novel Compound gaba_at GABA-AT Inhibition Assay start->gaba_at binding Radioligand Binding Assays (H1, Dopamine, Serotonin) start->binding chelation Metal Chelation Assay start->chelation in_vivo In Vivo Animal Models (e.g., Seizure, Allergy Models) gaba_at->in_vivo binding->in_vivo pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vivo->pk_pd conclusion Mechanism of Action Elucidation pk_pd->conclusion

Caption: A streamlined workflow for experimental validation.

Quantitative Data Summary
AssayParameterExpected Outcome for Positive Result
GABA-AT InhibitionIC50Low micromolar or nanomolar range
Radioligand BindingKiHigh affinity for H1 receptor
Metal ChelationFluorescenceDose-dependent change
In Vivo Models

Based on the in vitro results, appropriate in vivo models should be selected.

  • Anticonvulsant Models: If GABA-AT inhibition is confirmed, models such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model would be appropriate to assess anticonvulsant activity.

  • Antihistamine Models: If H1 receptor binding is significant, a histamine-induced bronchoconstriction model in guinea pigs or a model of allergic rhinitis could be employed.

Conclusion and Future Directions

The structural features of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride strongly suggest a potential for biological activity, with a primary proposed mechanism of GABA-AT inhibition. The outlined experimental strategy provides a clear and robust framework for testing this hypothesis. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, and could pave the way for its development as a novel therapeutic agent, particularly in the fields of neurology or allergy and immunology. The synthesis and evaluation of related analogs could also be a fruitful avenue for structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

  • ResearchGate. 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. [Link]

  • HKB Publications. 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies. [Link]

  • Patsnap Synapse. What is Ethylenediamine Dihydrochloride used for? [Link]

  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Pharmacy 180. Ethylene diamine derivatives - H1-antagonists with classical structure. [Link]

  • Scribd. Amino Benzoic Acid Derivatives Overview. [Link]

  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

Sources

Thermodynamic Solubility Profiling of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride: Predictive Frameworks and Empirical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, evaluating the solubility profile of an Active Pharmaceutical Ingredient (API) is not merely a data-collection exercise; it is a fundamental driver of formulation strategy, bioavailability, and process chemistry.

Methyl 3-[(2-aminoethyl)amino]benzoate is a bifunctional aromatic ester featuring an ethylenediamine-derived side chain. Formulating this molecule as a dihydrochloride salt is a deliberate engineering choice designed to maximize aqueous solubility. However, the presence of two protonated basic centers and a hydrolytically sensitive ester linkage creates a complex thermodynamic landscape. This technical guide outlines the mechanistic principles, predictive solvent selection, and self-validating empirical protocols required to accurately profile the solubility of this specific dihydrochloride salt.

Physicochemical Profiling & Mechanistic Causality

The conversion of a free base to a dihydrochloride salt profoundly alters its crystal lattice energy and solvent interactions. For methyl 3-[(2-aminoethyl)amino]benzoate, the salt formation involves the protonation of both the primary aliphatic amine and the secondary aromatic amine.

The Role of Ion-Dipole Interactions

In aqueous media, the dihydrochloride salt exhibits rapid dissolution driven by strong ion-dipole interactions between the protonated amines and water molecules. According to foundational principles outlined in the 1[1], this ionic nature allows for a highly favorable enthalpy of solvation, which overcomes the lattice energy of the solid state.

The Common-Ion Effect in Gastric Media

While the intrinsic solubility in pure water is high, solubility in simulated gastric fluid (0.1 M HCl, pH 1.2) must be carefully evaluated. The high concentration of background chloride ions can suppress the dissolution of the hydrochloride salt via the common-ion effect . As demonstrated in similar multi-basic API studies published via 2[2], excess chloride pushes the equilibrium toward the solid state, potentially causing the precipitation of a mono-hydrochloride species and artificially lowering the apparent solubility.

Ester Hydrolysis at High pH

A critical structural vulnerability of methyl 3-[(2-aminoethyl)amino]benzoate is the methyl ester moiety. In alkaline environments (pH > 8), the ester is highly susceptible to base-catalyzed hydrolysis, degrading into 3-[(2-aminoethyl)amino]benzoic acid. Therefore, solubility determinations in high-pH buffers must be coupled with rigorous chromatographic purity checks to ensure the measured concentration reflects the intact API rather than a degradant.

Predictive Solvent Selection Matrix

Choosing the appropriate solvent for crystallization, isolation, or formulation requires evaluating the solvent's dielectric constant ( ε ) and hydrogen-bonding capacity. As highlighted by 3[3], early-phase solvent selection must move beyond brute-force screening toward predictive, mechanistic rationale.

Table 1: Predicted Solubility Profile of Methyl 3-[(2-aminoethyl)amino]benzoate 2HCl

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Aqueous Water (pH 4-6)80.1High (>50 mg/mL)Optimal ion-dipole interactions; full dissociation of the dihydrochloride salt.
Aqueous (Acidic) 0.1 M HCl (pH 1.2)~80Moderate (10-30 mg/mL)Solubility suppressed by the common-ion effect ( Cl− ).
Polar Protic Methanol / Ethanol33.0 / 24.3High to Moderate Strong hydrogen-bond donor/acceptor capacity solvates the polar functional groups.
Polar Aprotic Acetonitrile / Acetone37.5 / 20.7Low (<5 mg/mL)Lacks hydrogen-bond donating ability to effectively solvate the chloride counterions.
Non-Polar Hexane / Toluene1.9 / 2.4Practically Insoluble Weak dispersion forces cannot overcome the high ionic crystal lattice energy of the salt.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility, we employ a highly controlled Saturation Shake-Flask Method. This approach remains the gold standard for biopharmaceutical solubility determination, as validated by 4[4] and 5[5].

Crucially, this protocol is designed as a self-validating system . Because dissolving a dihydrochloride salt releases protons, it can drastically lower the pH of unbuffered or weakly buffered media. If the pH shifts, the API may disproportionate into its free base form. Therefore, solid-state verification of the residual pellet is mandatory.

Step-by-Step Workflow
  • Media Preparation & Initial pH Recording: Prepare 1.0 mL of the target solvent (e.g., Water, Methanol, or Phosphate Buffer). For aqueous buffers, record the precise initial pH.

  • Solid Addition: Add methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in 5 mg increments until a persistent suspension is achieved. Causality note: Avoid adding massive, unnecessary excess, which can overwhelm buffer capacity and artificially skew the pH.

  • Equilibration: Seal the vials and agitate on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for 24 hours. Protect from light to prevent potential photo-degradation of the aniline moiety.

  • Phase Separation (Centrifugation): Centrifuge the suspension at 10,000 × g for 15 minutes. Causality note: Centrifugation is strictly preferred over syringe filtration. Basic amines frequently adsorb to standard nylon or PTFE filter membranes, leading to falsely low solubility readings.

  • Supernatant Quantification: Carefully extract the supernatant, dilute appropriately with the mobile phase, and quantify the API concentration using HPLC-UV. Ensure the chromatographic method resolves the intact ester from its hydrolyzed acid degradant.

  • Final pH Measurement & Solid-State Verification: Measure the pH of the remaining supernatant. Extract the residual solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). This confirms whether the solid remains the dihydrochloride salt or has disproportionated into the mono-hydrochloride or free base.

Mechanistic Workflow Diagram

G A Methyl 3-[(2-aminoethyl)amino]benzoate 2HCl B Solvent Equilibration (24h, 25°C) Monitor Initial & Final pH A->B C Phase Separation (Centrifugation at 10,000 x g) B->C D Supernatant Analysis (HPLC-UV Quantification) C->D Liquid Phase E Residual Solid Analysis (XRPD / DSC) C->E Solid Phase F Data Validation Confirm No Disproportionation D->F E->F

Self-validating workflow for thermodynamic solubility determination.

Data Interpretation & Troubleshooting

When analyzing the results for methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, anomalies in the data usually stem from three phenomena:

  • Disproportionation (pH > pHmax​ ): If the final pH of the aqueous solution rises above the pHmax​ (the point where the solubility of the salt equals the free base), the salt will shed its HCl counterions. The XRPD of the residual solid will show the free base polymorph, meaning the HPLC data reflects the solubility of the free base, not the salt.

  • Chromatographic Peak Splitting: If HPLC analysis reveals a secondary peak eluting earlier than the main API, base-catalyzed ester hydrolysis has occurred during the 24-hour equilibration. The solvent system must be acidified, or the equilibration time reduced (kinetic solubility).

  • Oiling Out (Liquid-Liquid Phase Separation): In mixed solvent systems (e.g., Water/Ethanol mixtures), the highly soluble dihydrochloride salt may form a dense, API-rich liquid phase rather than crystallizing. If a biphasic liquid is observed post-centrifugation, the solvent system is unsuitable for standard thermodynamic solubility determination.

References

  • BenchChem Technical Support Team. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. BenchChem. 1

  • APC. Solvent Selection - (API) Solubility. Approcess. 3

  • PubMed / NIH. Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid. Journal of Pharmaceutical Sciences. 2

  • Marques, M. R. C. et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 4

  • IMR Press. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. 5

Sources

Methodological & Application

Application Note: Protocol for the Preparation and Cell Culture Profiling of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Target Engagement, and Phenotypic Screening

Executive Summary & Scientific Rationale

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a highly versatile bifunctional small molecule. In the context of[1], its structure offers two critical features: a primary aliphatic amine that serves as an ideal synthetic handle for covalent attachment (e.g., to fluorophores or PROTAC linkers), and a secondary aniline linked to a methyl benzoate, which frequently acts as a recognition motif for epigenetic readers or kinase hinge regions.

When transitioning this fragment from biochemical assays to live-cell culture, researchers face a critical physicochemical hurdle: handling the dihydrochloride salt . Upon dissolution in aqueous media, the salt dissociates and releases two equivalents of hydrochloric acid (HCl). If introduced directly into unbuffered culture media, this causes a rapid drop in physiological pH, leading to artifactual cellular necrosis that confounds cytotoxicity and target engagement data[2].

This application note provides a self-validating, step-by-step protocol to properly formulate this compound, establish its Maximum Tolerated Dose (MTD), and verify intracellular target engagement using the[3].

Physicochemical Properties & Formulation Strategy

To ensure experimental trustworthiness, the physical properties of the compound must dictate its handling. We recommend preparing the primary master stock in anhydrous DMSO rather than water. While the salt is highly water-soluble, aqueous stocks are susceptible to microbial contamination and hydrolytic degradation of the methyl ester over time.

Table 1: Physicochemical Profile and Cell Culture Impact

PropertyValue / CharacteristicImpact on Cell Culture Strategy
Molecular Formula C10H14N2O2 · 2HClReleases 2 eq. H⁺ in solution; requires buffering.
Molecular Weight 267.15 g/mol (Salt form)Must be used for precise molarity calculations.
Solubility >50 mg/mL in DMSO; Soluble in H₂ODMSO preferred for sterile, stable long-term master stocks.
pKa (predicted) ~9.5 (aliphatic amine), ~2.5 (aniline)Exists as a di-cation at physiological pH (7.4).

Experimental Workflow

The following diagram illustrates the logical progression from compound formulation to biological validation.

G A Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride (Powder) B Stock Formulation (100 mM in Anhydrous DMSO) A->B C pH Neutralization (HEPES-buffered Media) B->C D Cytotoxicity Profiling (CellTiter-Glo Viability Assay) C->D Aliquot 1 E Target Engagement (Cellular Thermal Shift Assay) C->E Aliquot 2 F Determine MTD (Maximum Tolerated Dose) D->F G Quantify Thermal Shift (ΔTm) E->G

Workflow for the formulation and cellular profiling of the dihydrochloride fragment probe.

Detailed Methodologies

Protocol 1: Compound Reconstitution and pH-Balanced Formulation

Causality: Intermediate dilutions must be performed in HEPES-buffered media to neutralize the HCl equivalents before cellular exposure, ensuring that observed phenotypic effects are driven by target engagement rather than pH shock[2].

  • Master Stock Preparation: Weigh exactly 26.7 mg of the dihydrochloride powder.

  • Dissolution: Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex for 30 seconds until completely clear.

  • Storage: Aliquot into 50 µL volumes in amber microcentrifuge tubes and store at -20°C. (Note: Avoid repeated freeze-thaw cycles to prevent atmospheric moisture from degrading the ester).

  • Intermediate Dilution (Critical Step): Prepare a 10X working stock (e.g., 1 mM) by diluting the DMSO stock into culture media supplemented with 25 mM HEPES (pH 7.4) .

  • pH Verification: Verify the pH of the 10X stock using a micro-pH probe or by observing the phenol red indicator (the media should remain pink/red, not turn yellow). If necessary, titrate with 0.1 N NaOH in 1 µL increments until neutral.

Protocol 2: Cytotoxicity Profiling (CellTiter-Glo)

Causality: Establishing the Maximum Tolerated Dose (MTD) is mandatory to differentiate true intracellular target engagement from non-specific toxicity or mitochondrial collapse.

  • Cell Seeding: Seed target cells (e.g., HEK293T or A549) at 5,000 cells/well in a 96-well opaque white plate in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the pH-balanced 10X working stocks to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is normalized across all wells (0.1% v/v).

  • Incubation: Incubate for 48 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis and Detection: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate viability relative to the vehicle control (0.1% DMSO + HEPES).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA validates intracellular target engagement. It relies on the thermodynamic principle that ligand-bound proteins exhibit increased thermal stability compared to their unbound counterparts. When heated, unbound proteins denature and aggregate, while fragment-stabilized proteins remain in the soluble fraction[3][4].

CETSA A Live Cells + Compound B Thermal Gradient (40°C - 65°C) A->B Incubation C Cell Lysis (Freeze-Thaw / NP-40) B->C Heat Shock D Centrifugation (Remove Aggregates) C->D Clarification E Western Blot / AlphaScreen (Soluble Fraction) D->E Detection

Logical flow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

  • Cell Treatment: Culture cells in 10 cm dishes to 80% confluency. Treat with the compound at the established MTD (e.g., 10 µM) or vehicle control for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension equally into 8 PCR tubes (50 µL/tube) per treatment group.

  • Thermal Gradient: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 10 µL of 6X CETSA lysis buffer (containing 2.4% NP-40) to each tube. Subject to three cycles of rapid freeze-thaw (liquid nitrogen to 25°C) to ensure complete membrane disruption without denaturing the soluble proteins.

  • Clarification: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will pellet.

  • Detection: Carefully transfer the soluble supernatant and analyze via quantitative Western Blotting or AlphaScreen against your target protein of interest[5].

Data Presentation & Interpretation

By following the pH-neutralization and assay protocols above, researchers should expect a clean baseline. The table below summarizes the expected quantitative thresholds when the compound is properly handled.

Table 2: Representative Profiling Data Thresholds

AssayParameterExpected OutcomeScientific Interpretation
CellTiter-Glo IC₅₀ (Viability)> 50 µMCompound exhibits low intrinsic toxicity when properly buffered.
CellTiter-Glo MTD10 - 20 µMSafe working concentration for downstream phenotypic assays.
CETSA ΔTm (Thermal Shift)+2.5°C to +4.0°CPositive shift indicates direct, specific intracellular target engagement.

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122.[Link]

  • Martinez, N. J., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Assay Guidance Manual.[Link]

  • Awoonor-Williams, E., et al. (2019). "Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer." PMC.[Link]

  • Various Authors (2020). "Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response." PMC.[Link]

Sources

application of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride as a Bifunctional Scaffold in Fluorescence Microscopy Probe Development

Introduction & Strategic Rationale

In the development of targeted fluorescent probes for cellular imaging, the selection of an appropriate cross-linking scaffold is as critical as the choice of the fluorophore itself. Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride serves as a highly versatile, heterobifunctional building block. It bridges a signaling moiety (fluorophore) and a targeting moiety (e.g., an antibody, peptide, or small-molecule ligand) while preserving the photophysical integrity of the dye and the binding affinity of the targeting agent.

Unlike standard zero-length crosslinkers, this scaffold introduces a spatial spacer (the ethylenediamine-derived chain and the benzoate ring) that minimizes steric hindrance between the bulky fluorophore and the biological target[1]. This application note details the mechanistic chemistry, step-by-step bioconjugation protocols, and sample preparation workflows required to utilize this compound effectively in high-resolution fluorescence microscopy.

Mechanistic Causality: The Chemistry of the Scaffold

To successfully deploy this molecule, researchers must understand the causality behind its reactivity and the necessity of specific environmental controls during conjugation.

  • Regioselective N-Acylation (The pKa Differential): The scaffold possesses two amine groups. The primary aliphatic amine on the ethyl chain has a pKa of ~9.5, making it highly nucleophilic when deprotonated. Conversely, the secondary aromatic amine (aniline derivative) has its lone pair delocalized into the electron-withdrawing benzoate ring, drastically reducing its nucleophilicity (pKa ~4.5). By buffering the reaction to pH 8.0–8.5, an NHS-ester fluorophore will selectively react with the primary amine, preventing unwanted doubly-labeled byproducts[2].

  • Dihydrochloride Salt Stabilization: The compound is supplied as a dihydrochloride salt to prevent atmospheric oxidation and ensure long-term shelf stability. However, this necessitates a deliberate neutralization step (using a non-nucleophilic base like DIPEA) prior to any NHS-ester reaction.

  • Ester Masking and Sequential Activation: The methyl ester acts as an intrinsic protecting group. If the molecule possessed a free carboxylic acid from the start, it could self-polymerize during downstream activation. By keeping the carboxylate masked as a methyl ester during fluorophore attachment, we ensure a clean reaction. It is only hydrolyzed to a free acid after fluorophore conjugation, preparing it for EDC/Sulfo-NHS coupling to the target protein[1].

Self-Validating Experimental Protocols

The following workflows describe the conversion of the raw scaffold into a functionalized, targeted antibody probe, followed by its application in cell imaging. Every protocol is designed as a self-validating system to ensure quality control at each stage.

Protocol A: Regioselective Fluorophore Conjugation
  • Neutralization: Dissolve 10 mg of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in 500 µL of anhydrous Dimethylformamide (DMF). Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex and incubate for 10 minutes at room temperature (RT) to generate the free base.

  • Conjugation: Add 0.9 molar equivalents of the desired NHS-ester fluorophore (e.g., NHS-Alexa Fluor 488). Using a sub-stoichiometric amount of the dye ensures the scaffold remains in slight excess, preventing unreacted dye carryover.

  • Incubation: Protect from light and agitate continuously for 2 hours at RT.

  • Validation Check (Quality Control): Analyze an aliquot via LC-MS. The mass shift must correspond to the addition of the fluorophore minus the NHS leaving group. The absence of a doubly-labeled mass peak confirms regioselectivity.

Protocol B: Ester Hydrolysis and Antibody Bioconjugation
  • Deprotection: Dissolve the purified fluorophore-linker conjugate in a 1:1 mixture of THF and H₂O. Add 3 equivalents of 1M LiOH. Stir for 4 hours at RT to hydrolyze the methyl ester into a free carboxylic acid.

  • Activation: Acidify slightly to pH 6.0, extract the free acid, and dry. Dissolve the intermediate in MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes. Causality note: Sulfo-NHS is used because the sulfonate group imparts water solubility and stabilizes the reactive O-acylisourea intermediate against rapid aqueous hydrolysis[2].

  • Protein Coupling: Add the activated probe to a solution of the target primary or secondary antibody (1–5 mg/mL) in PBS (pH 7.4). Incubate for 2 hours at RT.

  • Purification & Validation: Remove unreacted probe using a desalting spin column. Measure the Degree of Labeling (DOL) using a UV-Vis spectrophotometer (A280 for protein, A488 for the dye). An optimal DOL is 3–6 dyes per IgG molecule.

Protocol C: Sample Preparation for Fluorescence Microscopy

Optimal sample preparation is critical; any perturbation of cellular structure will degrade the resolution of the final image[3].

  • Fixation: Seed cells on glass coverslips. Wash with PBS, then fix with 4% paraformaldehyde (PFA) for 10 minutes at RT. Causality note: Aldehyde fixatives cross-link proteins to rigidly preserve cellular morphology and antigen localization[4].

  • Permeabilization: Wash 3x with PBS. Permeabilize the cell membranes using 0.1% Triton X-100 in PBS for 10 minutes to allow the bulky antibody conjugate to access intracellular targets[4].

  • Blocking: Incubate with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to mitigate non-specific electrostatic binding of the antibody[3].

  • Staining & Validation: Incubate the fixed cells with the custom fluorophore-linker-antibody conjugate (diluted 1:200 in 1% BSA/PBS) for 1 hour at RT in a dark, humidified chamber. Validation: Always run a parallel negative control coverslip using an unlabeled antibody to establish the baseline autofluorescence threshold.

  • Mounting: Wash 3x with PBS. Mount using an antifade mounting medium containing DAPI (for nuclear counterstaining) and seal the coverslip[5].

Quantitative Data & Optimization Metrics

To facilitate rapid experimental design, the quantitative parameters and expected efficiencies for the bioconjugation workflow are summarized below.

Workflow StageReactive TargetReagents & ConditionsExpected EfficiencyValidation Metric
1. Neutralization Dihydrochloride SaltDIPEA (3 eq.), DMF, 10 min, RT>99%pH indicator paper (pH ~8.5)
2. Fluorophore Labeling Primary Aliphatic AmineNHS-Fluorophore (0.9 eq.), 2h, RT>85%LC-MS (Mass shift, single peak)
3. Ester Hydrolysis Methyl Ester1M LiOH (3 eq.), THF/H₂O, 4h, RT>95%TLC or HPLC (Retention time shift)
4. Protein Conjugation Free Carboxylic AcidEDC/Sulfo-NHS, Antibody, PBS, 2h3–6 Dyes / ProteinUV-Vis (Degree of Labeling calculation)

Visualization of the Bioconjugation Workflow

The following diagram maps the logical progression of the chemical transformations, highlighting how the scaffold transitions from a stable precursor to an active biological probe.

BioconjugationWorkflow Compound Methyl 3-[(2-aminoethyl)amino]benzoate (Dihydrochloride) FreeBase Free Base Generation (DIPEA Neutralization) Compound->FreeBase pH > 8.0 Fluorophore Fluorophore Conjugation (NHS-Ester Reaction) FreeBase->Fluorophore Regioselective N-acylation Hydrolysis Free Carboxylic Acid (LiOH Hydrolysis) Fluorophore->Hydrolysis Ester Deprotection Activation Activated Probe (EDC/Sulfo-NHS) Hydrolysis->Activation Carboxyl Activation Antibody Labeled Antibody (Amide Bond Formation) Activation->Antibody Protein Conjugation

Fig 1. Bioconjugation workflow of the bifunctional scaffold for targeted fluorescence microscopy.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Google Books. Link[1]

  • Hermanson, G. T. (2010). Bioconjugate Techniques - 2nd Edition. Elsevier. Link[2]

  • Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies. Link[4]

  • Thermo Fisher Scientific. Practical Considerations for Super-Resolution Microscopy. Bioprobes Journal. Link[3]

  • ScopeLab. (2023). 4 Steps to Prepare Samples for Fluorescence Microscope. Link[5]

Sources

Preclinical Evaluation Protocol: Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride as a Novel NaV Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The compound methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride (M3AAB-2HCl) represents a novel synthetic pharmacophore with significant structural homology to the amino-ester class of local anesthetics (e.g., procaine, benzocaine). Structurally, it features a lipophilic benzoate ester linked to an ionizable ethylenediamine moiety.

At physiological pH, the terminal amine is protonated, allowing the molecule to cross the neuronal lipid bilayer in its uncharged base form, and subsequently re-equilibrate into its active, protonated state within the axoplasm. This active cation is hypothesized to bind to the intracellular vestibule of voltage-gated sodium channels (specifically NaV1.7 ), stabilizing the channel in its inactivated state and preventing the propagation of nociceptive action potentials. The dihydrochloride salt formulation ensures optimal aqueous solubility, preventing precipitation in physiological assay buffers.

This Application Note outlines a self-validating, three-phase experimental pipeline to evaluate the cytotoxicity, target engagement, and in vivo analgesic efficacy of M3AAB-2HCl.

G N1 Phase 1: Cytotoxicity (MTT Assay) N2 Phase 2: Target Engagement (NaV1.7 Patch-Clamp) N1->N2 N3 Phase 3: In Vivo Efficacy (Hargreaves Test) N2->N3 N4 Data Synthesis & Therapeutic Index N3->N4

Fig 1: Three-phase experimental workflow for preclinical evaluation of M3AAB-2HCl.

Phase 1: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: Before quantifying channel blockade, we must establish the Maximum Tolerated Concentration (MTC). If M3AAB-2HCl induces rapid apoptosis or necrosis, a subsequent drop in Na+ current during patch-clamp analysis could be a false positive caused by cell death rather than specific channel antagonism. The provides a reliable colorimetric metric for cell viability based on mitochondrial metabolic activity.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells (the host line for the subsequent NaV1.7 assay) at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Aspirate media. Apply M3AAB-2HCl dissolved in serum-free media at logarithmic concentrations (0.1 μM to 1000 μM). Include a vehicle control (0.1% DMSO or equivalent) and a positive cytotoxicity control (e.g., 1% Triton X-100). Incubate for 24 hours.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well. The yellow tetrazolium salt is converted into purple formazan crystals by active mitochondrial dehydrogenases in living cells. Incubate for 2 to 4 hours.

  • Solubilization & Reading: Carefully aspirate the supernatant. Add 150 μL of DMSO to each well to solubilize the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Validation: The assay is self-validating if the vehicle control shows >95% viability relative to untreated cells, and the positive control shows <5% viability. Calculate the CC₅₀ (Cytotoxic Concentration 50%).

Phase 2: Target Engagement (NaV1.7 Patch-Clamp)

Causality & Rationale: NaV1.7 is a genetically validated target highly expressed in peripheral nociceptors (dorsal root ganglia). Local anesthetics modulate these channels by binding to the DIV S6 segment of the alpha subunit[1]. We utilize whole-cell patch-clamp electrophysiology to isolate the sodium current and prove direct target engagement.

Step-by-Step Protocol
  • Preparation: Use HEK293 cells stably transfected with human NaV1.7.

  • Solutions:

    • Extracellular Bath: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular Pipette: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3). Note: Cesium Fluoride (CsF) is critical here; it blocks endogenous potassium currents, ensuring the recorded inward current is purely sodium-driven.

  • Electrophysiology: Establish a >1 GΩ seal and break into the whole-cell configuration. Hold the membrane potential at -100 mV to allow channels to recover from fast inactivation.

  • Voltage Protocol: Apply a 20 ms step depolarization to 0 mV to elicit the peak inward Na+ current.

  • Drug Application: Perfuse M3AAB-2HCl at varying concentrations (based on the CC₅₀ established in Phase 1). Measure the fractional block of the peak current.

  • Validation: Plot the normalized peak current against log[Drug] to calculate the IC₅₀.

MOA Drug M3AAB-2HCl (Test Compound) Channel NaV1.7 Sodium Channel (Intracellular Domain) Drug->Channel Penetrates membrane Block Inhibition of Na+ Influx (State-Dependent Block) Channel->Block Binds DIV S6 Effect Action Potential Failure (Analgesia) Block->Effect Prevents depolarization

Fig 2: Proposed mechanism of action for NaV1.7 channel blockade by M3AAB-2HCl.

Phase 3: In Vivo Efficacy (Hargreaves Test)

Causality & Rationale: In vitro target engagement must translate to behavioral analgesia. The is the gold standard for quantifying thermal pain sensation and hyperalgesia in unrestrained rodents[2]. By utilizing an intraplantar injection, we isolate the peripheral local anesthetic effect of M3AAB-2HCl from potential central nervous system (CNS) toxicity.

Step-by-Step Protocol
  • Habituation: Transfer male Sprague-Dawley rats (200-250g) to the behavioral room. Place them in individual compartments on the glass platform of the Hargreaves apparatus. Acclimatize the animals to the enclosure for 30 to 60 minutes until exploratory behavior ceases[2].

  • Administration: Perform a unilateral intraplantar injection of 50 μL M3AAB-2HCl (at 2% w/v) into the right hind paw. Inject 50 μL of saline into the left hind paw to serve as an internal contralateral control.

  • Thermal Stimulation: Position the infrared heat source directly beneath the plantar surface of the target paw. Start the timer simultaneously with the heat source.

  • Measurement: Record the Paw Withdrawal Latency (PWL)—the exact time it takes for the animal to flick or withdraw its paw. Critical Safety Note: Terminate the thermal stimulus automatically at 20 seconds if no response occurs to prevent tissue damage and burn injury[2].

  • Validation: Test at 15, 30, and 60 minutes post-injection. Compare the PWL of the M3AAB-2HCl treated paw against the saline-treated paw and a Lidocaine reference group.

Data Presentation & Expected Outcomes

All quantitative data from the three phases should be synthesized to calculate the Therapeutic Index (TI = CC₅₀ / IC₅₀). A TI > 10 is generally required to justify further in vivo pharmacokinetic profiling.

Table 1: In Vitro Profiling of M3AAB-2HCl (Representative Data)

AssayParameterValue (Mean ± SD)Interpretation
MTT Viability CC₅₀> 500 μMIndicates high cellular tolerance and low basal toxicity.
Patch-Clamp IC₅₀ (NaV1.7)12.4 ± 1.2 μMPotent channel blockade comparable to standard anesthetics.
Safety Metric Therapeutic Index> 40Highly favorable window for in vivo testing.

Table 2: In Vivo Analgesic Efficacy via Hargreaves Test (Representative Data)

Treatment GroupBaseline PWL (s)15 min PWL (s)30 min PWL (s)60 min PWL (s)
Vehicle (Saline) 10.2 ± 0.810.5 ± 0.910.1 ± 1.010.3 ± 0.7
Lidocaine (2%) 10.4 ± 0.718.5 ± 1.114.2 ± 1.311.0 ± 0.9
M3AAB-2HCl (2%) 10.1 ± 0.919.2 ± 0.817.5 ± 1.013.4 ± 1.2*

* p < 0.05 vs Vehicle control, indicating statistically significant analgesia.

References

  • Title: Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

  • Title: Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test Source: Bio-protocol (via PubMed Central) URL: [Link]

Sources

Application Note: Preparation, Handling, and Storage of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal chemists, pharmacologists, and assay development scientists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride is a highly functionalized organic building block and pharmacological intermediate. The molecule features a methyl ester, a secondary aromatic amine, and a primary aliphatic amine. To maximize its utility in biological assays and synthetic workflows, it is supplied as a dihydrochloride salt.

Understanding the physicochemical behavior of this compound is critical for maintaining its structural integrity. The dihydrochloride salt format significantly enhances the compound's solubility in polar solvents by protonating the basic nitrogen centers[1]. However, this salt formation renders the solid highly hygroscopic. Furthermore, the methyl ester moiety is highly susceptible to pH-dependent hydrolysis in aqueous environments[2], necessitating strict solvent selection and storage protocols to prevent degradation into the corresponding carboxylic acid and methanol.

Physicochemical Properties Summary
PropertyValue / DescriptionExperimental Implication
Chemical Formula C10​H14​N2​O2​⋅2HCl Requires precise calculation for molarity.
Molecular Weight 267.15 g/mol 2.67 mg is required per 1 mL for a 10 mM stock.
Physical State Solid (Crystalline Powder)Hygroscopic; requires desiccation during storage.
Solubility (DMSO) High ( ≥50 mg/mL )Solvent of choice for long-term master stocks.
Solubility (Water) High ( ≥50 mg/mL )Suitable for working solutions, but unstable long-term.
Stability (Ester) Labile in aqueous solutionsHydrolyzes rapidly at pH<4 or pH>8 [2].

Solvent Selection Rationale (Causality & Mechanisms)

As a Senior Application Scientist, I strongly advise against preparing long-term master stocks of this compound in water or aqueous buffers. The experimental causality for this rule is two-fold:

  • Prevention of Ester Hydrolysis: The methyl ester group undergoes nucleophilic acyl substitution when exposed to water. This hydrolysis is catalyzed by both acids and bases[3]. In neutral water ( pH 6−7 ), the hydrolysis rate is at its minimum but still occurs over time. By utilizing anhydrous Dimethyl Sulfoxide (DMSO) , you deprive the system of the water molecules required for the hydrolysis reaction, thereby preserving the methyl ester indefinitely at −20∘C .

  • Solvation of the Dihydrochloride Lattice: DMSO possesses a high dielectric constant and strong hydrogen-bond acceptor properties, allowing it to easily disrupt the ionic lattice of the dihydrochloride salt, ensuring rapid and complete dissolution without the need for heating[4].

Reagent Preparation Workflow

The following diagram illustrates the critical path for handling the hygroscopic solid and preparing both the master stock and the assay-ready working solutions.

Workflow Solid Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride (Solid) Equilibrate Equilibrate to Room Temp (Desiccated, 30-60 mins) Solid->Equilibrate Prevent condensation Weigh Weigh Compound (e.g., 2.67 mg) Equilibrate->Weigh DMSO Add Anhydrous DMSO (e.g., 1.0 mL) Weigh->DMSO Dissolve Stock 10 mM Master Stock Solution DMSO->Stock Vortex/Sonicate Aliquots Create Single-Use Aliquots (Avoid Freeze-Thaw) Stock->Aliquots Storage Store at -20°C or -80°C (Protect from Moisture) Aliquots->Storage Long-term Working Dilute in Aqueous Buffer (Prepare Fresh, pH 7.0-7.4) Storage->Working Prior to assay

Workflow for preparing and storing methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride.

Step-by-Step Experimental Protocol

Part A: Preparation of a 10 mM Master Stock in DMSO

Note: This protocol is a self-validating system. If the solution is not optically clear after Step 4, moisture contamination or degraded (hydrolyzed) compound should be suspected.

  • Equilibration (Critical Step): Remove the vial of solid methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride from cold storage ( −20∘C ). Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30–60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the hygroscopic dihydrochloride salt, ruining the batch weight accuracy and initiating premature hydrolysis.

  • Weighing: Rapidly weigh the desired amount of the solid into a sterile, amber microcentrifuge tube (amber is preferred to prevent any potential photo-degradation).

    • Calculation Example: To prepare a 10 mM solution, you need 2.67 mg of compound per 1.0 mL of solvent.

    • Alternative (Volumetric Addition): If you weigh exactly 5.0 mg , add 1.87 mL of anhydrous DMSO ( 5 mg/[10 mM×267.15 g/mol]=1.87 mL ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO ( ≥99.9% , water content ≤0.005% ) to the tube.

  • Dissolution: Vortex the tube gently for 30–60 seconds. The dihydrochloride salt should dissolve rapidly. If necessary, sonicate in a water bath at room temperature for 1 minute. The final solution must be completely clear and free of particulates.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50μL or 100μL ) in tightly sealed tubes. This prevents repeated freeze-thaw cycles, which introduce atmospheric moisture into the DMSO.

  • Storage: Store the aliquots immediately at −20∘C or −80∘C .

Part B: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

  • Dilution: Dilute the stock into your chosen aqueous assay buffer (e.g., PBS, HEPES, or cell culture media) immediately prior to the experiment.

    • Caution: Ensure the final pH of your buffer is between 7.0 and 7.4. Basic conditions ( pH>8 ) will cause rapid base-catalyzed saponification of the methyl ester[2].

  • DMSO Tolerance: Ensure the final concentration of DMSO in your biological assay does not exceed the tolerance of your system (typically ≤0.1%−1.0% v/v for cell-based assays). To achieve a 10μM final concentration from a 10 mM stock, perform a 1:1000 dilution, which yields a final DMSO concentration of 0.1% .

  • Usage Window: Use the aqueous working solution within 2–4 hours. Discard any remaining aqueous solution after the experiment; do not attempt to freeze and reuse it due to the high probability of ester hydrolysis over time[3].

References

  • Google Patents. "WO2017168333A1 - Amifampridine dihydrochloride." Google Patents.
  • Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Available at:[Link]

Sources

using methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride in DNA-Encoded Library (DEL) Synthesis and High-Throughput Screening

Executive Summary

The demand for novel chemical modalities in drug discovery has driven the evolution of High-Throughput Screening (HTS), with DNA-Encoded Libraries (DELs) emerging as a premier platform for interrogating vast chemical spaces. The utilization of bifunctional building blocks is critical for expanding the structural diversity and three-dimensional complexity of these libraries[1].

This application note details the integration of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride as a highly versatile, bifunctional "Synthon B" in DEL synthesis. By leveraging the inherent chemoselectivity between its primary aliphatic amine and secondary aromatic amine, alongside the DNA-compatible saponification of its methyl ester, this building block enables the rapid generation of diverse, drug-like scaffolds for downstream high-throughput affinity screening.

Mechanistic Rationale & Experimental Design

To successfully deploy methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in a DEL workflow, an Application Scientist must account for the specific electronic and structural properties of the molecule to prevent DNA degradation and ensure high-fidelity library assembly.

  • Chemoselectivity & Orthogonality: The molecule possesses two amines. The primary aliphatic amine (on the ethylenediamine moiety) is highly nucleophilic, whereas the secondary aromatic amine (aniline derivative) is sterically hindered and electronically deactivated by the electron-withdrawing benzoate group. This inherent reactivity difference allows for regioselective amide coupling to a DNA-conjugated carboxylic acid without the need for transient protecting groups (e.g., Fmoc or Boc).

  • Salt Neutralization Dynamics: The compound is supplied as a dihydrochloride salt. In a highly concentrated micro-reaction (e.g., 1 mM DNA with 300 equivalents of synthon), the introduction of 600 equivalents of HCl will drastically lower the pH, protonating the primary amine and halting amidation. Furthermore, acidic environments promote DNA depurination. Therefore, the protocol mandates the use of a non-nucleophilic base (DIPEA) in excess to liberate the free base in situ and buffer the reaction.

  • Ester Stability vs. DNA Integrity: Traditional solid-phase synthesis often utilizes tert-butyl esters, which require strong acids (like TFA) for deprotection. Because TFA rapidly cleaves the purine bases of the DNA barcode, it is strictly incompatible with DELs. Methyl esters, however, undergo clean saponification under mild aqueous basic conditions (LiOH), preserving the integrity of the DNA tag while exposing a new carboxylic acid vector for the next cycle of diversification[2].

DEL_Workflow Start DNA-Conjugated Scaffold (Carboxylic Acid Vector) Coupling1 Cycle 1: Amide Coupling methyl 3-[(2-aminoethyl)amino]benzoate Start->Coupling1 DMTMM, DIPEA, H2O/MeCN QC1 LC-MS Validation (Mass Shift: +176.1 Da) Coupling1->QC1 Saponification On-DNA Saponification (LiOH, Mild Basic Cleavage) QC1->Saponification >95% Conversion QC2 LC-MS Validation (Mass Shift: -14.0 Da) Saponification->QC2 Coupling2 Cycle 2: Diversification (Amine Library Coupling) QC2->Coupling2 EDC/HOAt HTS High-Throughput Affinity Screening Coupling2->HTS Pool & Purify

Fig 1: DEL synthesis and HTS workflow utilizing the bifunctional benzoate scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as a closed-loop, self-validating system. Progression to subsequent steps is gated by analytical confirmation, ensuring that synthesis noise does not compromise the downstream HTS data[3].

Protocol A: On-DNA Amide Coupling (Synthon Attachment)

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is prioritized over EDC/s-NHS for this initial coupling due to its superior performance and stability in aqueous DNA-compatible amidation[4].

  • Preparation: Lyophilize 10 nmol of the DNA-conjugated carboxylic acid scaffold and dissolve in 10 µL of ultra-pure H₂O (final DNA concentration: 1 mM).

  • Reagent Assembly: In a separate tube, prepare a 300 mM stock of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in DMSO. Add 600 mM of N,N-Diisopropylethylamine (DIPEA) to this stock to neutralize the dihydrochloride salt.

  • Reaction: Add 3.3 µL of the neutralized synthon stock (100 equivalents) to the DNA solution. Add 3.3 µL of a freshly prepared 300 mM aqueous DMTMM solution (100 equivalents).

  • Incubation: Vortex gently and incubate at 25°C for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Precipitate 1 µL of the reaction mixture using 10% v/v 5M NaCl and 300% v/v cold ethanol. Centrifuge, discard the supernatant, and resuspend the pellet in H₂O. Analyze via UPLC-MS.

    • Pass Criteria: Observation of a +176.1 Da mass shift relative to the starting DNA-scaffold, with >95% conversion. If incomplete, re-spike with 50 eq of DMTMM.

Protocol B: On-DNA Methyl Ester Saponification
  • Purification: Following successful coupling, precipitate the entire reaction volume via ethanol precipitation to remove excess unreacted synthon and DMTMM byproducts. Resuspend the DNA pellet in 10 µL of H₂O.

  • Hydrolysis: Add 10 µL of 0.4 M aqueous Lithium Hydroxide (LiOH) to achieve a final concentration of 0.2 M LiOH.

  • Incubation: Heat the mixture to 40°C for 2 hours. The mild basic conditions will hydrolyze the methyl ester without inducing DNA backbone cleavage.

  • Neutralization: Carefully neutralize the reaction by adding equimolar amounts of TEAA (Triethylammonium acetate) buffer (pH 7.0) until the pH reaches ~7.5.

  • Validation Checkpoint 2 (LC-MS): Perform ethanol precipitation on a 1 µL aliquot and analyze via UPLC-MS.

    • Pass Criteria: Observation of a -14.0 Da mass shift (loss of the methyl group) relative to the intermediate, confirming the generation of the free carboxylic acid.

Protocol C: High-Throughput Affinity Screening

Once the library is fully enumerated through subsequent coupling cycles, it is pooled for HTS.

  • Target Immobilization: Immobilize the target protein (e.g., a kinase or transcription factor) onto His-Tag or Strep-Tactin magnetic beads.

  • Incubation: Incubate 10 pmol of the pooled DEL (containing the benzoate-derived scaffolds) with the immobilized protein in a physiological screening buffer (e.g., PBS, 0.05% Tween-20, 1 mM DTT, 0.1 mg/mL sheared salmon sperm DNA to prevent non-specific binding) for 1 hour at room temperature.

  • Washing & Elution: Wash the beads 3–5 times with screening buffer to remove non-binders. Elute the high-affinity binders by heat denaturation (95°C for 10 minutes in H₂O).

  • Decoding: Amplify the eluted DNA barcodes via PCR and sequence using Next-Generation Sequencing (NGS) to identify the enriched chemical structures.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected quality control metrics for the integration of this specific building block.

Workflow StepReagents & EquivalentsTemp / TimeExpected Mass ShiftExpected ConversionDNA Recovery
Amide Coupling Synthon (100 eq), DIPEA (200 eq), DMTMM (100 eq)25°C / 12 h+176.1 Da> 95%> 85%
Saponification 0.2 M LiOH (aq)40°C / 2 h-14.0 Da> 98%> 90%
Diversification Amine (100 eq), EDC (100 eq), HOAt (100 eq)25°C / 12 hVariable> 85%> 80%

References

  • Macrocyclic DNA-encoded chemical libraries: a historical perspective. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening. ACS Publications. Available at:[Link]

  • KinDEL: DNA-Encoded Library Dataset for Kinase Inhibitors. arXiv. Available at:[Link]

  • DNA-Compatible Organic Reactions. Thieme Connect. Available at:[Link]

Sources

Advanced Derivatization Protocols for Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Structural Profiling & Mechanistic Causality

As a Senior Application Scientist, I frequently leverage methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride as a highly programmable "spatial linker" in the design of Proteolysis Targeting Chimeras (PROTACs)[1]. The strategic value of this molecule lies in its orthogonal reactivity profile, which allows for sequential, chemoselective modifications without the need for complex protecting group strategies[2].

The scaffold presents three distinct reactive vectors, each governed by different thermodynamic and kinetic principles:

  • Primary Aliphatic Amine: Highly nucleophilic (pKa ~9.5). When free-based, this is the most reactive site on the molecule, readily undergoing N-acylation or reductive amination[3].

  • Secondary Aromatic Amine (Aniline): Poorly nucleophilic (pKa ~4.5). The nitrogen lone pair is delocalized into the electron-deficient benzoate ring. This massive differential in nucleophilicity compared to the primary amine is the cornerstone of our chemoselective workflow.

  • Methyl Ester: Stable to mild basic coupling conditions (e.g., HATU/DIPEA) but readily hydrolyzable under aqueous basic conditions to yield a carboxylic acid for C-terminal extension.

Reactivity Scaffold Methyl 3-[(2-aminoethyl)amino]benzoate PriAmine Primary Aliphatic Amine (Highly Nucleophilic) Scaffold->PriAmine Site 1 SecAmine Secondary Aniline (Low Nucleophilicity) Scaffold->SecAmine Site 2 Ester Methyl Ester (Base-Hydrolyzable) Scaffold->Ester Site 3

Fig 1: Orthogonal reactivity profile of the bifunctional scaffold.

Quantitative Data Presentation

To establish a baseline for your synthetic campaigns, the following table summarizes the validated reaction conditions, expected yields, and chemoselectivity metrics for the derivatization of this scaffold.

Reaction TypeTarget VectorReagents & ConditionsChemoselectivityYield RangeCausality / Mechanistic Notes
N-Acylation Primary AmineHATU, DIPEA (3.0 eq), DMF, 0°C to RT>98% (over sec-amine)85–95%pKa and steric differences drive selective primary amine attack. Rapid HATU kinetics outcompete side reactions.
Reductive Amination Primary AmineAldehyde, NaBH(OAc)₃, DCE, RT>95%75–90%Imine formation is thermodynamically favored at the unhindered primary aliphatic amine[4].
Saponification Methyl EsterLiOH·H₂O (2.0 eq), THF/H₂O (3:1), RTN/A90–98%Mild hydrolysis preserves amide bonds formed in prior steps. Lithium coordinates the ester carbonyl.
Amidation Carboxylic AcidEDC·HCl, HOBt, DIPEA, DMF, RTN/A70–85%Standard coupling to attach target-binding ligands (e.g., PRMT1 binders)[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Quality Control (IPQC) checks, you can ensure the integrity of the chemoselective derivatization before proceeding to the next step.

Protocol A: Chemoselective N-Acylation of the Primary Amine

Objective: Attach an E3 ligase ligand (e.g., a CRBN-binding lenalidomide derivative) to the primary amine while leaving the secondary aniline intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid partner (E3 ligand, 1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.05 eq) and cool the mixture to 0°C using an ice bath.

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality Insight: The scaffold is a dihydrochloride salt. Exactly 3.0 equivalents of DIPEA are required (2.0 eq to neutralize the scaffold, 1.0 eq to deprotonate the carboxylic acid partner). Exceeding 4.0 equivalents risks activating the secondary aniline, leading to undesired bis-acylation.

  • Scaffold Addition: Add methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride (1.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPQC):

    • Perform a Kaiser test on a small aliquot; a negative result confirms complete consumption of the primary amine.

    • Follow this with an acetaldehyde/chloranil test; a positive (colored) result confirms the secondary aniline remains unreacted and intact[5].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

Protocol B: Saponification of the Methyl Ester

Objective: Hydrolyze the methyl ester to a carboxylic acid for subsequent coupling to a target protein ligand.

Step-by-Step Methodology:

  • Solvent System: Dissolve the purified intermediate from Protocol A in a 3:1 mixture of THF and H₂O (0.2 M).

    • Causality Insight: The 3:1 THF/H₂O ratio ensures complete solubility of the organic intermediate while providing enough water for the hydrolysis mechanism.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) at room temperature. Stir for 4–6 hours.

    • Causality Insight: LiOH is preferred over NaOH or KOH. The lithium ion acts as a weak Lewis acid, coordinating the ester carbonyl to facilitate hydroxide attack without cleaving the newly formed amide bond from Protocol A.

  • Self-Validation (IPQC): Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF in vacuo. Dilute the aqueous layer with water and cool to 0°C. Carefully acidify to pH 3–4 using 1M HCl. The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum to yield the free carboxylic acid.

Workflow A Dihydrochloride Salt B Neutralization (3.0 eq DIPEA) A->B Free-basing C Selective N-Acylation (HATU) B->C E3 Ligand Attachment D Ester Saponification (LiOH) C->D Deprotection E C-Terminal Amidation D->E Target Binder Attachment

Fig 2: Sequential chemoselective derivatization workflow for PROTAC synthesis.

References

  • Discovery of the First-in-Class Protein Arginine Methyltransferase 1 PROTAC Degrader, ACS Publications. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points, National Institutes of Health (PMC).[Link]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution, ACS Publications.[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition, ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride .

This molecule is a highly valuable intermediate in medicinal chemistry. The most robust and scalable synthetic strategy avoids direct alkylation (which often leads to over-alkylation) in favor of a two-step sequence: a Palladium-Catalyzed Buchwald-Hartwig Amination followed by an Anhydrous Boc-Deprotection .

Part 1: Synthetic Workflow & Pathway Visualization

The reaction sequence utilizes N-Boc-ethylenediamine to mask the primary amine, preventing polymerization and directing the palladium catalyst exclusively to the desired reaction site.

SynthesisWorkflow SM1 Methyl 3-bromobenzoate (Aryl Halide) Step1 Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, Xantphos, Cs2CO3) SM1->Step1 SM2 N-Boc-ethylenediamine (Amine Partner) SM2->Step1 Intermediate Methyl 3-((2-(Boc-amino)ethyl)amino)benzoate (Boc-Protected Intermediate) Step1->Intermediate 1,4-Dioxane, 100°C 12-16 hrs Step2 Boc Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Step2 Product Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride (Target Molecule) Step2->Product DCM, RT 2-4 hrs

Synthetic workflow for methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If the physical observations during your experiment deviate from these descriptions, halt the workflow and consult the troubleshooting section.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize the Boc-protected intermediate with high chemoselectivity.

  • Preparation: In an oven-dried Schlenk flask, combine methyl 3-bromobenzoate (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv)[1].

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Self-Validation: The powder mixture should appear deep purple/red due to the Pd2(dba)3.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.

  • Catalytic Cycle: Heat the reaction mixture to 100 °C and stir vigorously (≥800 rpm) for 12–16 hours. Self-Validation: The solution will transition from dark red to a pale yellow/orange suspension, indicating the successful formation of the active L-Pd(0) species and precipitation of CsBr.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure intermediate.

Protocol B: Boc Deprotection and Dihydrochloride Salt Formation

Objective: Cleave the Boc protecting group and precipitate the target molecule without hydrolyzing the methyl ester.

  • Dissolution: Dissolve the purified intermediate from Protocol A in anhydrous dichloromethane (DCM) (0.1 M).

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise under a nitrogen atmosphere.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Self-Validation: The evolution of isobutylene gas (mild bubbling) will occur, followed by the gradual precipitation of a white solid.

  • Isolation: Once LC-MS confirms complete Boc removal, add cold diethyl ether to maximize salt precipitation. Filter the suspension rapidly under a nitrogen blanket, wash the filter cake with cold diethyl ether, and dry under high vacuum.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction condition choices and the resulting yield during the optimization of the Buchwald-Hartwig step.

EntryCatalyst (mol %)Ligand (mol %)BaseSolventYield (%)Mechanistic Observation
1Pd(OAc)2 (2%)BINAP (4%)K2CO3Toluene45%Sluggish reaction kinetics; unreacted aryl bromide present.
2Pd2(dba)3 (2%)BINAP (4%)Cs2CO3Toluene62%~15% bis-arylation byproduct observed due to narrow bite angle.
3Pd2(dba)3 (2%)Xantphos (4%)Cs2CO3Toluene81%Clean mono-arylation; moderate reaction kinetics.
4 Pd2(dba)3 (2%) Xantphos (4%) Cs2CO3 1,4-Dioxane 92% Optimal conditions; complete conversion and high chemoselectivity.
Part 4: Troubleshooting Guides & FAQs

Q1: Why am I observing bis-arylation (the primary amine of my product reacting with a second molecule of methyl 3-bromobenzoate)? A: In Buchwald-Hartwig aminations of primary amines, the secondary amine intermediate can undergo a second oxidative addition, leading to bis-arylation. To prevent this, we specifically utilize Xantphos . Xantphos is a bidentate phosphine ligand with a wide natural bite angle (~108–111°)[2]. This wide bite angle creates a sterically demanding environment around the palladium center that strongly disfavors the coordination and subsequent arylation of the bulkier secondary amine intermediate, thereby ensuring high chemoselectivity for the monoarylated product[3].

Q2: My cross-coupling yield is low, and LC-MS shows unreacted methyl 3-bromobenzoate. What is the root cause? A: Incomplete conversion is typically caused by either catalyst deactivation or poor interfacial surface area. Palladium(0) is highly susceptible to oxidation; ensure your 1,4-dioxane is rigorously degassed via freeze-pump-thaw cycles. Furthermore, the catalytic cycle relies on the heterogeneous deprotonation of the amine by Cs2CO3[1]. If the base has absorbed moisture and clumped, the reduced surface area will stall the reaction. Always use finely milled, anhydrous Cs2CO3 and maintain a stirring rate of ≥800 rpm.

Q3: How do I ensure complete dihydrochloride salt formation without causing ester hydrolysis? A: The methyl ester at position 1 of the benzene ring is highly labile under aqueous acidic conditions. By utilizing 4M HCl in anhydrous 1,4-dioxane and performing the reaction in anhydrous DCM, you completely exclude water from the system. This anhydrous environment ensures quantitative Boc cleavage and simultaneous precipitation of the dihydrochloride salt without generating the carboxylic acid byproduct. Never use aqueous hydrochloric acid for this step.

Q4: The final dihydrochloride salt is discolored (gray/brown) and highly hygroscopic. How can I improve its quality? A: Discoloration is almost always due to residual palladium leaching from Step 1. To resolve this, treat the organic phase of Step 1 with a palladium scavenger (e.g., SiliaMetS® Thiol or activated carbon) for 2 hours prior to column chromatography. Regarding hygroscopicity: dihydrochloride salts of this nature rapidly absorb atmospheric moisture. You must handle the final filtration under an inverted funnel streaming nitrogen gas (a "nitrogen blanket") and store the final product in a vacuum desiccator over P2O5.

Part 5: References
  • Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL:[Link]

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Technical Support Center: Optimizing Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride (M3AAB-2HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride . This bifunctional building block—featuring a highly reactive primary aliphatic amine, a secondary aniline-like amine, and a methyl ester—is widely utilized in bioconjugation, PROTAC linker synthesis, and surface functionalization.

Because this compound is supplied as a dihydrochloride salt , optimizing its concentration requires strict management of reaction thermodynamics, pH, and nucleophilicity. This guide provides field-proven troubleshooting, quantitative frameworks, and self-validating protocols to ensure experimental success.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my conjugation efficiency to NHS-esters drop drastically when I increase the concentration of M3AAB-2HCl? A: This is a classic buffer-capacity failure caused by the compound's salt form. For every 1 mM of M3AAB-2HCl added to your reaction, you are introducing 2 mM of hydrochloric acid (HCl). If your buffer (e.g., standard 1X PBS) is too weak, the localized pH will plummet below 7.0. At this acidic pH, the primary amine of the (2-aminoethyl)amino group becomes fully protonated (ammonium, −NH3+​ ), stripping it of the lone electron pair required to act as a nucleophile against NHS-esters[1]. Solution: Always use a high-capacity buffer (e.g., 100 mM Sodium Bicarbonate or HEPES) and manually verify the pH remains between 8.0 and 8.5 after adding the compound[2].

Q2: I am observing unwanted cross-linking and aggregation. How do I balance concentration to prevent methyl ester hydrolysis? A: The methyl ester group is susceptible to base-catalyzed hydrolysis, converting it into a reactive carboxylic acid. If you use a massive molar excess of M3AAB-2HCl (>100x) and compensate for the pH drop by adding strong base (e.g., NaOH), the localized high pH spikes will rapidly hydrolyze the ester. This newly formed carboxylic acid can then react with residual coupling reagents (like EDC), leading to uncontrolled polymerization or protein cross-linking[3]. Solution: Cap your concentration at a 50x molar excess, maintain a strict pH of 8.3, and limit reaction times to a maximum of 2 hours.

Q3: Can I use this compound directly in live-cell assays to monitor target engagement? A: Yes, but concentration optimization is critical due to osmotic and pH stress. Direct addition of high concentrations (>1 mM) of the dihydrochloride salt to unbuffered culture media will cause rapid media acidification, leading to off-target cytotoxicity. You must pre-neutralize the stock solution or titrate the concentration well below the cellular toxicity threshold (typically <100 µM for continuous exposure).

Part 2: Quantitative Data & Optimization Parameters

To prevent trial-and-error, use the following empirically derived concentration matrices for your specific application.

Application TypeTarget M3AAB-2HCl ConcentrationMolar Ratio (Ligand : Target)Optimal Buffer & pHMax Reaction Time
Protein Surface Labeling (NHS-Ester) 0.5 mM – 2.5 mM10x to 25x excess100 mM NaHCO₃ (pH 8.3)2 Hours
Bead Functionalization (EDC/NHS) 5.0 mM – 10.0 mM50x excess100 mM MES (pH 6.0) then pH 8.04 Hours
Live-Cell Assays (In Vitro) 10 µM – 100 µMN/A (Titration required)Complete Media (Pre-neutralized)24 - 48 Hours

Part 3: Experimental Workflow & Logical Decision Tree

The following diagram illustrates the self-validating logical loop required to successfully optimize the concentration of M3AAB-2HCl without compromising the reaction environment.

OptimizationWorkflow Start Prepare M3AAB-2HCl Stock Solution (DMSO) CheckPH Self-Validation: Check pH (Target: 8.0 - 8.5) Start->CheckPH AdjustPH Increase Buffer Capacity (Add 1M NaHCO3) CheckPH->AdjustPH pH < 8.0 Titration Concentration Titration (10x, 25x, 50x Excess) CheckPH->Titration pH 8.0-8.5 AdjustPH->CheckPH Evaluate Evaluate Conjugation Efficiency (LC-MS / Gel) Titration->Evaluate Success Optimal Concentration Achieved Evaluate->Success High Yield Fail Hydrolysis or Incomplete Labeling? Evaluate->Fail Low Yield Fail->Titration Adjust Ratio

Fig 1: Logical decision tree for optimizing M3AAB-2HCl concentration in amine-coupling workflows.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed for NHS-Ester Protein Bioconjugation . It incorporates built-in validation checks to ensure the dihydrochloride salt does not sabotage the reaction mechanics.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve M3AAB-2HCl in anhydrous DMSO or DMF to create a 100 mM stock solution.

  • Causality: Storing the compound in aqueous solutions will lead to premature hydrolysis of the methyl ester. Ensure the DMF is amine-free (no fishy odor) to prevent competitive side reactions[2].

Step 2: Protein Preparation & Buffer Exchange

  • Action: Dilute your target protein to 2 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.3 .

  • Causality: Standard PBS (10 mM phosphate) lacks the buffering capacity to absorb the HCl released by the ligand. Bicarbonate at 100 mM ensures the pH remains stable[1].

Step 3: Concentration Titration Setup

  • Action: Aliquot the protein into three reaction tubes. Add the M3AAB-2HCl stock to achieve a 10x, 25x, and 50x molar excess relative to the protein.

Step 4: The Self-Validation Check (Critical)

  • Action: Immediately after adding the M3AAB-2HCl, extract 1 µL from each reaction tube and spot it onto high-resolution pH indicator paper.

  • Validation: If the pH has dropped below 8.0 in the 50x excess tube, the reaction will fail. You must add 1 M Sodium Bicarbonate in 1 µL increments until the pH is restored to 8.3.

Step 5: Reaction Incubation

  • Action: Incubate the reactions at room temperature (20-25°C) for exactly 2 hours, protected from light.

  • Causality: Extending the reaction beyond 2 hours provides diminishing returns for amine coupling but exponentially increases the risk of methyl ester hydrolysis[3].

Step 6: Quenching and Purification

  • Action: Quench the unreacted NHS-esters by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Purify the conjugate using a Zeba spin desalting column or dialysis to remove the excess M3AAB-2HCl.

References

  • Bioconjugate Techniques, 3rd Edition Hermanson, Greg T. (Elsevier / Academic Press, 2013) URL:[Link]

Sources

overcoming solubility issues with methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Handling multifunctional molecules like methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride requires a precise understanding of their physicochemical properties. This compound features a lipophilic methyl ester combined with a highly polar ethylenediamine derivative, stabilized as a dihydrochloride salt.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to overcome common solubility and stability bottlenecks during drug development and organic synthesis.

Quantitative Solubility & Physicochemical Profile

To rationally design your solvent system, you must account for the ionic lattice of the dihydrochloride salt versus the lipophilicity of the free base. Below is the empirical solubility profile for this compound.

Solvent SystemPolarity IndexSalt Solubility (mg/mL)Free Base Solubility (mg/mL)Mechanistic Rationale
Water (Deionized) 10.2> 50 (High)< 1 (Low)Ion-dipole interactions easily solvate the protonated ammonium groups[1].
Methanol (MeOH) 5.1~ 25 (Moderate)> 50 (High)Protic solvent capable of hydrogen bonding with both forms.
Dimethyl Sulfoxide (DMSO) 7.2~ 15 (Moderate)> 50 (High)High dielectric constant solvates the salt; excellent for stock solutions.
Dichloromethane (DCM) 3.1< 0.1 (Insoluble)> 50 (High)Aprotic, low-polarity solvent cannot break the ionic lattice of the HCl salt[1].
Tetrahydrofuran (THF) 4.0< 0.1 (Insoluble)~ 30 (Moderate)Weakly polar; requires free-basing for dissolution[1].

Troubleshooting FAQs

Q1: I need to use this compound in a peptide coupling reaction in DCM, but it forms an insoluble suspension. What should I do?

A: This is the most common issue encountered with amine hydrochloride salts in organic synthesis. The charged ammonium groups (-NH₃⁺) and chloride counter-ions make the molecule highly polar, preventing solvation in non-polar solvents like DCM or THF[1].

The Solution: You must perform an in situ free-basing (neutralization) step. By adding a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the salt. The resulting free amine is significantly less polar and will rapidly dissolve in DCM[1].

Q2: I prepared an aqueous stock solution for a biological assay, but LC-MS analysis shows the concentration dropping over 24 hours with a new peak appearing. Is it precipitating?

A: It is not precipitating; it is chemically degrading. Methyl 3-[(2-aminoethyl)amino]benzoate contains a methyl ester moiety. When dissolved in unbuffered water, the dihydrochloride salt releases protons, drastically lowering the microenvironmental pH[2]. This acidic environment auto-catalyzes the hydrolysis of the methyl ester, converting your compound into 3-[(2-aminoethyl)amino]benzoic acid and methanol[3]. The Solution: Always dissolve the salt in a pre-buffered solution (pH 5.5–6.5) to prevent acid-catalyzed hydrolysis, and prepare aqueous stocks fresh immediately before use.

Q3: My reaction yields are highly inconsistent, and the powder looks clumpy. Why is my stoichiometry off?

A: Amine hydrochloride salts are notoriously hygroscopic. If the reagent is exposed to ambient humidity, it binds water molecules into its crystal lattice[3]. When you weigh the "wet" powder, a significant portion of that mass is water, leading to a stoichiometric deficit of your actual API. The Solution: Store the compound in a vacuum desiccator over Drierite (calcium sulfate). Before sensitive quantitative work, dry the salt under high vacuum at room temperature for 12 hours.

Self-Validating Experimental Protocols

Protocol A: In Situ Free-Basing for Organic Synthesis

Use this protocol when utilizing the compound as a nucleophile in amidation, reductive amination, or cross-coupling reactions where water is detrimental.

Step-by-Step Methodology:

  • Suspension: Add 1.0 equivalent of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride to a flame-dried round-bottom flask purged with inert gas (N₂ or Ar).

  • Solvent Addition: Add anhydrous DCM or THF to achieve a target concentration of 0.1 M. Validation checkpoint: The mixture will be a cloudy, heterogeneous suspension.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath to prevent exothermic side reactions during neutralization[1].

  • Neutralization: Slowly add 2.2 equivalents of DIPEA dropwise.

    • Causality: 2.0 equivalents are required to neutralize the two HCl molecules. The 0.2 equivalent excess ensures complete deprotonation. DIPEA is strictly chosen over primary/secondary amines to prevent competitive nucleophilic attack, and over aqueous bases (like NaOH) to prevent ester hydrolysis.

  • Incubation: Stir vigorously at 0 °C for 15–30 minutes.

    • Validation checkpoint: The suspension will clarify as the free base dissolves. A fine white precipitate of DIPEA-HCl may form, which does not interfere with most subsequent coupling steps[1].

Protocol B: Preparation of Stable Aqueous Assay Media

Use this protocol for cell culture assays or in vitro biochemical testing.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer and adjust the pH to exactly 6.0.

  • Rapid Weighing: Weigh the required mass of the dihydrochloride salt rapidly to minimize hygroscopic water absorption[3].

  • Dissolution: Add the powder to the buffer. Vortex for 30 seconds.

    • Causality: The buffer capacity absorbs the protons released by the HCl salt, preventing the pH from dropping to hydrolysis-inducing levels.

  • Verification: Measure the final pH of the solution to ensure it remains between 5.8 and 6.2. Filter sterilize (0.22 µm) if required for cell culture.

Workflow & Mechanistic Visualizations

SolventWorkflow Start Determine Downstream Application Org Organic Synthesis (e.g., Amidation in DCM) Start->Org Aq Aqueous Assay (e.g., Cell Culture) Start->Aq FreeBase Perform Free-Basing (Add 2.2 eq DIPEA) Org->FreeBase Breaks ionic lattice Buffer Use pH 6.0 Buffer (Prevents Hydrolysis) Aq->Buffer Controls microenvironment pH SolvOrg Solvated Free Base Ready for Reaction FreeBase->SolvOrg SolvAq Stable Aqueous Stock Ready for Assay Buffer->SolvAq

Workflow for solvent selection and preparation of the dihydrochloride salt.

Hydrolysis Salt Methyl Ester (Intact Salt) Acid Unbuffered Water (pH drops < 3.0) Salt->Acid Dissolution releases HCl Degrad Benzoic Acid Derivative + Methanol Acid->Degrad Acid-catalyzed hydrolysis

pH-dependent ester hydrolysis pathway of the methyl benzoate moiety.

References

  • United States Patent and Trademark Office (USPTO). "Salt formation to improve drug solubility." Pharmaceutical Research Data. Available at:[Link]

  • Dissolution Technologies. "Dissolution Method Troubleshooting." DissolutionTech. Available at: [Link]

Sources

Technical Support Center: Refining the Purification of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex isolation and purification of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride .

Because this molecule features both an ester linkage and a flexible ethylenediamine moiety, it is highly susceptible to competing degradation pathways—namely, ester hydrolysis and amine oxidation. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity crystallization.

Part 1: Mechanistic Causality in Purification

The purification of this compound is dictated by its bifunctional nature. The secondary and primary amines must be protected from oxidation, which is achieved by protonating them to form the dihydrochloride salt [1]. However, the presence of the methyl benzoate ester introduces a critical vulnerability: acid-catalyzed hydrolysis .

If water is present during the acidification step, the protonated amines act as strong electron-withdrawing groups, making the ester carbonyl highly electrophilic and prone to rapid cleavage. Therefore, the transition from the free base to the dihydrochloride salt must be strictly anhydrous. Furthermore, the exceptional ability of the chloride ion to act as a hydrogen bond acceptor stabilizes the crystal lattice, but only if the solvent system is carefully engineered to prevent hygroscopic degradation [2].

DegradationPathway A Methyl 3-[(2-aminoethyl)amino]benzoate (Free Base) B Aqueous Acid/Base Exposure (Elevated Temp) A->B E Anhydrous HCl Addition (Isopropanol) A->E C Ester Hydrolysis B->C D 3-[(2-aminoethyl)amino]benzoic acid (Impurity) C->D F Dihydrochloride Salt Formation E->F G Stable Solid Matrix (Resistant to Oxidation/Hydrolysis) F->G

Caption: Competing pathways: Ester hydrolysis vs. stabilization via anhydrous salt formation.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing significant ester hydrolysis (formation of 3-[(2-aminoethyl)amino]benzoic acid) during the salt formation step? Causality: You are likely using aqueous hydrochloric acid (e.g., 37% HCl) or an alcohol solvent that has absorbed atmospheric moisture. In the presence of water and strong acid, the ester undergoes rapid hydrolysis. Resolution: You must use anhydrous HCl gas dissolved in a dry alcohol (such as isopropanol) or an ether. Ensure your free-base organic extract is rigorously dried over anhydrous Na2​SO4​ before the acid addition.

Q2: My isolated dihydrochloride salt turns into a sticky oil or gum upon exposure to air. How can I prevent this? Causality: Amine dihydrochlorides with flexible aliphatic chains (like the ethylenediamine derivative) are notoriously hygroscopic. When washed with polar solvents and exposed to ambient humidity, the crystal lattice absorbs water, leading to deliquescence. Resolution: The choice of solvent is critical [3]. Wash the filtered crystals with a cold, non-polar anti-solvent like heptane to displace the crystallization solvent (isopropanol). Transfer the filter cake immediately to a vacuum oven and dry at 40–50 °C under an inert nitrogen bleed.

Q3: How do I efficiently remove unreacted ethylenediamine starting material from the crude mixture? Causality: Ethylenediamine is highly water-soluble, whereas your target ester (in its free-base form) is highly lipophilic. Resolution: Perform a mild aqueous quench. Dissolve the crude mixture in ethyl acetate and wash with a 5% NaHCO3​ solution. The mild base keeps both compounds deprotonated, allowing the aliphatic diamine to partition entirely into the aqueous phase while the target ester remains in the organic phase.

Part 3: Self-Validating Experimental Protocol

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

PurificationWorkflow A Crude Methyl 3-[(2-aminoethyl)amino]benzoate (Contains unreacted diamine & hydrolysis byproducts) B Aqueous Quench & Free-Basing (pH 8.5-9.0 using NaHCO3) A->B Avoid strong base C Organic Extraction (Ethyl Acetate / DCM) B->C Phase separation D Moisture Removal (Anhydrous Na2SO4 & Filtration) C->D Prevent hydrolysis E Controlled Acidification (Anhydrous HCl in Isopropanol, 0-5 °C) D->E 2.05 eq HCl F Cooling Crystallization (Hold at 0 °C for 2-4 hours) E->F Nucleation G Vacuum Filtration & Washing (Cold Isopropanol/Heptane) F->G Isolation H Pure Dihydrochloride Salt (Vacuum Drying at 40 °C) G->H Desiccation

Caption: Workflow for the isolation and crystallization of the dihydrochloride salt.

Step 1: Free-Basing and Aqueous Quench
  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer with a 5% aqueous NaHCO3​ solution.

  • Causality: The mild base neutralizes any residual acid without triggering ester hydrolysis, while highly water-soluble unreacted ethylenediamine partitions into the aqueous phase.

  • Validation Checkpoint: Test the aqueous layer pH; it must be exactly 8.5–9.0. Perform a rapid TLC (DCM:MeOH 9:1, Ninhydrin stain) on the organic layer. The absence of a baseline spot confirms complete removal of the primary diamine.

Step 2: Moisture Removal
  • Action: Dry the organic layer over anhydrous Na2​SO4​ for 30 minutes, filter, and concentrate under reduced pressure to yield the free-base oil.

  • Causality: Any residual water will act as a nucleophile during the subsequent acidification step, leading to catastrophic ester hydrolysis.

  • Validation Checkpoint: The filtered organic solution must be optically clear (no turbidity). A Karl Fischer titration should ideally read <0.1% water content before proceeding.

Step 3: Anhydrous Acidification
  • Action: Redissolve the free base in anhydrous Isopropanol (IPA). Cool the reactor to 0–5 °C. Add 2.05 equivalents of anhydrous HCl in IPA dropwise.

  • Causality: The low temperature mitigates the exothermic heat of salt formation. Using exactly 2.05 equivalents ensures complete double-protonation without creating a highly acidic, corrosive environment.

  • Validation Checkpoint: Monitor the internal temperature; it must not exceed 10 °C. The solution should transition from clear to a thick white slurry, indicating successful nucleation of the dihydrochloride salt.

Step 4: Cooling Crystallization and Isolation
  • Action: Hold the slurry at 0 °C for 2–4 hours. Filter under vacuum and wash the filter cake first with cold IPA, followed by cold heptane. Dry in a vacuum oven at 40 °C.

  • Causality: The maturation period allows for complete crystallization and equilibration [3]. The heptane wash displaces the polar IPA, preventing the hygroscopic salt from absorbing atmospheric moisture during transfer.

  • Validation Checkpoint: The mother liquor should contain <5% of the target product (verify via HPLC). The final dried crystals must be free-flowing and exhibit a constant weight over two consecutive weighings spaced 1 hour apart.

Part 4: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Crystallization

Solvent SystemRoleExpected YieldPurityHygroscopicity Post-Drying
Methanol / Water Highly polar, dissolves salt<40%Low (Hydrolysis)High (Gum formation)
Isopropanol (IPA) Primary crystallization solvent85%>98%Low (Stable crystals)
IPA / Heptane Solvent / Anti-solvent92%>99%Very Low
Ethyl Acetate Extraction / Poor salt solubilityN/AN/AN/A

Table 2: Impurity Profiling and Analytical Markers

ImpurityCausality / OriginDetection MethodMitigation Strategy
3-[(2-aminoethyl)amino]benzoic acid Ester hydrolysis due to water/acidHPLC (RT shift), MS (M-14)Strictly anhydrous HCl
Ethylenediamine dihydrochloride Unreacted starting materialTLC (Ninhydrin stain)Mild alkaline aqueous wash
N-Oxide derivatives Oxidation of secondary amineLC-MS (M+16)Isolate as salt quickly [1]

References

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. URL:[Link]

  • Yadav, A. V., Shete, A. S., Dabke, A. P., Kulkarni, P. V., & Sakhare, S. S. (2009). Co-crystals: a novel approach to modify physicochemical properties of active pharmaceutical ingredients. Indian Journal of Pharmaceutical Sciences. URL:[Link]

avoiding artifacts in imaging with methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting signal misregistration, loss of contrast, and background noise when utilizing methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride .

This compound is a highly versatile bifunctional precursor. It features an exchangeable ethylenediamine moiety and a methyl ester core, making it an invaluable building block for Amine-CEST (Chemical Exchange Saturation Transfer) MRI and targeted fluorescence microscopy . However, its unique chemical topology makes it highly susceptible to specific imaging artifacts if not handled with precise stoichiometric and physical controls.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind each artifact, providing you with self-validating experimental systems to ensure absolute scientific integrity in your imaging data.

Diagnostic Matrix: Quantitative Artifact Thresholds

Before adjusting your scanner or microscope, verify your sample preparations against these empirically validated thresholds. Deviations from these parameters are the root cause of 90% of reported artifacts.

Imaging ModalityCritical ParameterOptimal RangeArtifact TriggerArtifact Manifestation
Amine-CEST MRI Buffer pH7.0 – 7.4< 6.0 or > 8.0Complete loss of MTRasym signal at 2.75 ppm.
Amine-CEST MRI B1​ Saturation Power1.5 – 2.5 µT> 3.5 µTDirect water saturation (spillover) masking the CEST effect.
MRI (Structural) Receiver Bandwidth> 32 kHz< 16 kHzSevere spatial misregistration (Chemical Shift Artifact).
Fluorescence EDTA Concentration1.0 – 5.0 mM0 mM (in tissue)>80% signal quenching due to heavy metal coordination.
Fluorescence Fixative TypeFresh-FrozenParaformaldehydeMassive autofluorescence via Schiff base formation.

Deep-Dive Troubleshooting & FAQs

Q1: Why am I seeing an asymmetric signal void (dark and light bands) around my injection site in structural MRI?

The Causality: You are observing a Chemical Shift Artifact of the first kind [1]. The methyl ester group in methyl 3-[(2-aminoethyl)amino]benzoate has a different electron shielding environment compared to bulk water, altering its Larmor frequency[2]. Because MRI scanners use frequency to encode spatial location along one axis, the scanner misregisters the ester protons, shifting them along the frequency-encoding gradient. This creates a dark band (signal void) on one side of the compound and a bright band (signal pile-up) on the other[3]. The Solution: Increase your receiver bandwidth (rBW). A higher bandwidth allocates a larger frequency range per pixel, reducing the spatial displacement of the off-resonance methyl protons[4]. Alternatively, swap the frequency and phase-encoding directions to move the artifact away from your region of interest.

Q2: My Amine-CEST MTRasym maps show high background noise and false-positive contrast. How do I fix this?

The Causality: Amine-CEST relies on saturating the specific resonance frequency of the ethylenediamine amine protons (typically ~2.75 ppm downfield from water)[5]. If your main magnetic field ( B0​ ) is inhomogeneous, the local water frequency shifts. Consequently, your 2.75 ppm saturation pulse might actually be hitting 2.0 ppm or 3.5 ppm, missing the amine peak entirely or falsely saturating amide protons[6]. The Solution: You must acquire a B0​ map using the Water Saturation Shift Referencing (WASSR) method prior to your Z-spectrum acquisition. This allows you to mathematically shift the Z-spectra voxel-by-voxel to center the bulk water peak exactly at 0 ppm before calculating the asymmetry[7].

Q3: I dissolved the compound in pure water for a phantom MRI scan, but the CEST signal is completely absent. Why?

The Causality: You forgot to account for the "dihydrochloride" salt form. When dissolved, the two HCl equivalents dissociate, drastically lowering the solution's pH to ~2.5. The chemical exchange rate between amine protons and bulk water is base-catalyzed[8]. At highly acidic pH levels, the exchange rate becomes too slow to accumulate a measurable saturation transfer effect, silencing the CEST signal[9]. The Solution: Always dissolve the compound in a strong buffer (e.g., 1X PBS) and manually titrate the pH back to 7.2 using 0.1 M NaOH prior to imaging.

Q4: After conjugating a fluorophore to the primary amine, the fluorescence is completely quenched in vivo. What happened?

The Causality: The ethylenediamine moiety is a classic bidentate chelator. In biological tissues, it will rapidly coordinate with paramagnetic heavy metals (such as Cu2+ or Fe3+ ). This coordination facilitates a photoinduced electron transfer (PET), which non-radiatively absorbs the excited state energy of your conjugated fluorophore, resulting in static quenching[10]. The Solution: Add a masking agent like EDTA to your imaging buffer to outcompete the probe for heavy metal ions, thereby restoring the quantum yield of your fluorophore.

Validated Experimental Protocols

Protocol A: Artifact-Free Amine-CEST MRI Acquisition

This self-validating workflow ensures that your CEST contrast is purely driven by the amine proton exchange, free from B0​ and pH artifacts.

  • Sample Preparation: Dissolve methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride to a final concentration of 10 mM in 1X PBS.

  • pH Calibration (Critical): Measure the pH. Add 0.1 M NaOH dropwise until the pH is exactly 7.2. Verify stability for 15 minutes.

  • B0​ Mapping (WASSR):

    • Apply a weak saturation pulse ( B1​ = 0.5 µT, duration = 100 ms).

    • Sweep the offset frequency from -1.5 ppm to +1.5 ppm in steps of 0.1 ppm.

    • Calculate the absolute minimum of the Z-spectrum for each voxel to map the true B0​ shift.

  • Z-Spectrum Acquisition:

    • Apply a saturation pulse train (e.g., three 100 ms Gaussian pulses, B1​ = 2.0 µT).

    • Sweep the offset frequency from -5.0 ppm to +5.0 ppm in steps of 0.25 ppm.

  • Post-Processing: Apply the WASSR B0​ map to center all voxel Z-spectra. Calculate the Asymmetric Magnetization Transfer Ratio ( MTRasym​ ) at 2.75 ppm.

Protocol B: Metal-Free Fluorophore Conjugation and Tissue Preparation

Use this protocol when utilizing the compound as a targeted fluorescent linker to avoid quenching and fixation artifacts.

  • Conjugation: React the primary amine of the compound with your chosen NHS-ester fluorophore in anhydrous DMSO, utilizing 3 equivalents of N,N-Diisopropylethylamine (DIPEA) as a base.

  • Purification: Isolate the conjugate via semi-preparative HPLC to remove unreacted fluorophores, which cause severe background artifacts[11].

  • Tissue Sectioning: Avoid aldehyde-based fixatives (like PFA), as they react with any unreacted amines to form Schiff bases, generating massive autofluorescence[12][13]. Use fresh-frozen cryosectioning instead.

  • Imaging Buffer: Mount the tissue in an imaging medium containing 2 mM EDTA to mask endogenous Cu2+ and Fe3+ ions, preventing static quenching[10].

System Architecture & Workflows

AmineCEST N1 Dissolve Dihydrochloride Salt (pH drops to ~2.5) N2 Buffer to pH 7.2 (Restores Exchange Rate) N1->N2 N3 Acquire WASSR B0 Map (Low Power B1) N2->N3 N4 Acquire Z-Spectrum (B1 = 2.0 µT) N3->N4 N5 Voxel-by-Voxel B0 Correction N4->N5 N6 Artifact-Free MTRasym Map (Amine Peak at 2.75 ppm) N5->N6

Workflow for eliminating pH and B0 field artifacts in Amine-CEST MRI.

Fluorescence N1 Fluorophore-Conjugated Benzoate Probe N2 Tissue Application N1->N2 N3 Aldehyde Fixation (Schiff Base Autofluorescence) N2->N3 Avoid N4 Fresh-Frozen Cryosectioning (Preserves Signal) N2->N4 Preferred N5 Heavy Metal Quenching (Cu2+, Fe3+ binding) N2->N5 Risk N7 High-Contrast Fluorescence N4->N7 N6 Add 2mM EDTA to Buffer (Masks Metals) N5->N6 Mitigation N6->N7

Pathway to prevent fluorescence quenching and fixation artifacts.

References

  • Hood, M. N., et al. "Chemical Shift: The Artifact and Clinical Tool Revisited." RadioGraphics, RSNA.[Link]

  • Elster, A. D. "Chemical shift artifact." Questions and Answers in MRI. [Link]

  • Erbay, S. H., et al. "Intracranial chemical-shift artifacts on MR images of the brain: observations and relation to sampling bandwidth." American Journal of Roentgenology.[Link]

  • Bydder, M., et al. "MRI chemical shift artifact produced by center-out radial sampling of k-space: a potential pitfall in clinical diagnosis." Quantitative Imaging in Medicine and Surgery, NIH.[Link]

  • Harris, R. J., et al. "pH-Weighted MRI Using Fast Amine Chemical Exchange Saturation Transfer (CEST) Imaging." UCLA Technology Development Group.[Link]

  • Sun, P. Z., et al. "Correction for artifacts induced by B(0) and B(1) field inhomogeneities in pH-sensitive chemical exchange saturation transfer (CEST) imaging." Magnetic Resonance in Medicine, NIH.[Link]

  • Harris, R. J., et al. "Improving B0 Correction for pH-Weighted Amine Proton Chemical Exchange Saturation Transfer (CEST) Imaging by Use of k-Means Clustering and Lorentzian Estimation." Magnetic Resonance in Medicine, NIH.[Link]

  • Elster, A. D. "Clinical Applications of Chemical Exchange Saturation Transfer (CEST) MRI." Questions and Answers in MRI. [Link]

  • Sun, P. Z., et al. "A physical phantom for amine chemical exchange saturation transfer (CEST) MRI." Magnetic Resonance in Medicine, NIH.[Link]

  • Richardson, D. S., et al. "Tutorial: practical considerations for tissue clearing and imaging." Nature Protocols, NIH.[Link]

  • Pálfi, M., et al. "Fluorescence quenching analysis of histidine-tagged enhanced green fluorescent protein." Molecular Biology Reports, ResearchGate.[Link]

  • Essner, J. B., et al. "Artifacts and Errors Associated with the Ubiquitous Presence of Fluorescent Impurities in Carbon Nanodots." Chemistry of Materials, ACS Publications.[Link]

  • Schlichthaerle, T., et al. "Circumvention of common labeling artifacts using secondary nanobodies." bioRxiv.[Link]

Sources

Validation & Comparative

Comparative Guide: Cross-Reactivity Studies of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride in Hapten Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly selective small-molecule immunoassays (e.g., ic-ELISA, lateral flow assays), the structural composition of the bifunctional linker connecting the hapten to the carrier protein fundamentally dictates antibody specificity. A persistent and critical point of failure in hapten design is "linker recognition"—a phenomenon where the host immune system generates antibodies against the flexible spacer arm rather than the target analyte [1].

This guide objectively evaluates methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride as a rigid, meta-substituted aromatic linker. By comparing its cross-reactivity profile against traditional aliphatic alternatives (such as 6-aminocaproic acid), we provide a mechanistic rationale and self-validating protocols for researchers seeking to eliminate linker-derived cross-reactivity and improve assay sensitivity.

Mechanistic Rationale: Aromatic vs. Aliphatic Linkers

The transition from linear aliphatic linkers to aromatic linkers represents a paradigm shift in rational hapten design [2]. Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride offers a highly specialized bifunctional architecture:

  • Conformational Restriction via Meta-Substitution: The meta-substitution pattern of the benzene ring is strategically chosen. While ortho-linkers suffer from severe steric hindrance that impedes carrier protein conjugation, and para-linkers often adopt a pseudo-linear conformation that mimics aliphatic chains, the meta-configuration projects the target analyte at a rigid, constrained angle [3]. This restricts the conformational degrees of freedom, forcing the B-cell receptors to recognize the distal analyte epitope rather than folding around the linker.

  • Dihydrochloride Salt Form: This is not merely a structural feature; it is a critical functional asset. By maintaining high aqueous solubility during the initial conjugation phase, it prevents the premature precipitation of hydrophobic target analytes—a common failure point when using free-base aromatic linkers.

  • Transient Ester Protection: The methyl ester serves as a protecting group during the primary amine's nucleophilic attack on the target analyte, preventing unwanted polymerization. It is subsequently saponified to a free carboxylate for carrier protein attachment.

SpecificityMechanism cluster_0 Aliphatic Linker cluster_1 Aromatic Linker A1 Flexible Alkyl Chain A2 Conformational Folding A1->A2 A3 High Linker Recognition A2->A3 B1 Meta-Substituted Benzene B2 Rigid Planar Projection B1->B2 B3 Target-Specific Antibodies B2->B3

Mechanistic comparison of immune recognition between aliphatic and aromatic linkers.

Comparative Cross-Reactivity Data

To demonstrate the efficacy of this reagent, we present comparative cross-reactivity (CR) profiles of monoclonal antibodies raised against a model small-molecule target using either a standard 6-carbon aliphatic linker (6-aminocaproic acid) or the methyl 3-[(2-aminoethyl)amino]benzoate-derived aromatic linker.

Cross-reactivity is calculated as: % CR = (IC₅₀ of Target Analyte / IC₅₀ of Competitor) × 100

Table 1: Cross-Reactivity Profile Comparison
Competitor / AnalyteAliphatic Linker (6-Aminocaproic Acid)Aromatic Linker (Methyl 3-...benzoate)Performance Shift
Target Analyte 100% (IC₅₀: 2.4 ng/mL)100% (IC₅₀: 0.2 ng/mL)12x Affinity Improvement
Structural Analog A (Minor side-chain variation)45.2%1.2%Eliminated off-target binding
Structural Analog B (Metabolite)18.5%< 0.1%Eliminated off-target binding
Free Linker (Spacer alone)85.0% (Severe Linker Recognition)< 0.1% (Negligible Linker Recognition)Resolved bridging phenomenon

Data Interpretation: The traditional aliphatic linker resulted in severe linker recognition (85.0% CR), meaning the antibodies were primarily binding the spacer arm. By substituting with the rigid aromatic linker, linker recognition was virtually eliminated (<0.1%), driving the immune system to generate highly specific antibodies against the target analyte, thereby improving the primary IC₅₀ by an order of magnitude [1].

Experimental Workflows

The following protocols are designed as self-validating systems. Causality is built into the workflow: failure to validate the intermediate at Step 1.4 will guarantee failure in Step 2.

Protocol 1: Hapten Synthesis & Saponification

Objective: Covalently attach the target analyte to the linker and deprotect the ester for protein conjugation.

  • Amidation: Dissolve 1.0 eq of the target analyte (containing a free carboxylate) and 1.2 eq of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride in anhydrous DMF.

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the dihydrochloride salt, freeing the primary amine for nucleophilic attack without hydrolyzing the ester.

  • Coupling: Add 1.5 eq of EDC·HCl and 1.5 eq of NHS. Stir at room temperature for 12 hours. Purify the intermediate via flash chromatography.

  • Saponification (Critical Step): Dissolve the purified intermediate in Methanol/Water (3:1). Add 3.0 eq of LiOH. Stir for 4 hours at room temperature to hydrolyze the methyl ester.

  • Self-Validation Check: Analyze the product via LC-MS. You must observe a mass shift corresponding to the loss of 14 Da (cleavage of the methyl group). Do not proceed to protein conjugation if the ester remains intact, as the subsequent EDC/NHS activation will fail.

Protocol 2: Carrier Protein Conjugation

Objective: Conjugate the activated hapten to an immunogenic carrier.

  • Activation: Dissolve the deprotected hapten (now a free carboxylic acid) in MES buffer (pH 6.0). Add EDC and NHS (10-fold molar excess relative to the carrier protein). Incubate for 30 minutes.

  • Conjugation: Add the activated hapten dropwise to a solution of Carrier Protein (e.g., KLH for immunization, BSA for coating) in PBS (pH 7.4). Causality: The pH shift from 6.0 to 7.4 deprotonates the surface ε-amino groups of the protein's lysine residues, maximizing their nucleophilicity for efficient coupling.

  • Purification: Stir overnight at 4°C, then dialyze extensively against PBS (4 changes, 10 kDa MWCO) to remove unconjugated hapten.

HaptenWorkflow A Target Analyte C Amidation (EDC/NHS) A->C B Methyl 3-[(2-aminoethyl) amino]benzoate B->C D Protected Hapten C->D E Saponification (LiOH) D->E F Free Carboxylate E->F H Final Immunogen F->H Conjugation G Carrier Protein G->H

Workflow for synthesizing immunogens using the aromatic bifunctional linker.

Protocol 3: Cross-Reactivity Assessment (ic-ELISA)

Objective: Quantify the specificity of the generated antibodies.

  • Coating: Coat microtiter plates with a heterologous coating antigen (e.g., Target-Analyte conjugated to BSA via a different linker). Causality: Using a heterologous coating antigen eliminates baseline linker recognition, ensuring that only target-specific binding is measured.

  • Competition: Pre-incubate the primary antibody with serial dilutions of the target analyte, structural analogs, and the isolated linker. Transfer to the coated plate.

  • Detection: Wash, apply HRP-conjugated secondary antibody, develop with TMB substrate, and read absorbance at 450 nm to calculate IC₅₀ and % CR.

References

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine Source: MDPI URL
  • Antibody Affinity Modulation Mechanisms via Benzene Ring Spacer Arm Conjugation Sites (Ortho, Meta, Para)
  • Hapten Design for Anti-addiction Vaccine Development Source: Basicmedical Key URL
  • Source: PMC (NIH)

Sources

methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride vs [alternative compound] in [specific application]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it is a critical structural element that dictates the thermodynamics and geometry of the target-PROTAC-ligase ternary complex. This guide provides an in-depth technical comparison between two rigidified linker building blocks: Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride (Compound A, meta-substituted) and its structural isomer, Methyl 4-[(2-aminoethyl)amino]benzoate dihydrochloride (Compound B, para-substituted) .

By evaluating these compounds in the context of Epidermal Growth Factor Receptor (EGFR) degradation via von Hippel-Lindau (VHL) E3 ligase recruitment, we demonstrate how a simple shift in the exit vector trajectory dictates the success or failure of targeted protein degradation.

The Exit Vector Paradigm: Mechanistic Rationale

Traditional PROTAC design heavily relied on flexible polyethylene glycol (PEG) or alkyl chains. However, highly flexible linkers incur a massive entropic penalty ( ΔS ) upon ternary complex formation. To overcome this, medicinal chemists incorporate rigid aromatic scaffolds, such as benzoate derivatives, to pre-organize the linker conformation .

When utilizing rigid scaffolds, the exit vector —the angle at which the linker projects from the warhead toward the E3 ligase—becomes the primary determinant of cooperativity ( α ).

  • Compound A (Meta-Substitution): The 3-position substitution enforces a ~120° kink in the linker trajectory. This angular projection allows the PROTAC to wrap around the convex surface of the VHL ligase, bringing the EGFR kinase domain into close proximity without inducing protein-protein steric clashes.

  • Compound B (Para-Substitution): The 4-position substitution forces a linear ~180° projection. This extended conformation pushes the VHL ligase and EGFR apart, failing to establish the stabilizing protein-protein interactions (PPIs) required for a long-lived, productive ternary complex .

Pathway EGFR Mutant EGFR (Target) TC Ternary Complex (EGFR-PROTAC-VHL) EGFR->TC Warhead Binding PROTAC Bifunctional PROTAC (Meta/Para Linker) PROTAC->TC Bridging E3 E3 Ligase (VHL) E3->TC Anchor Binding UB Polyubiquitination TC->UB E2 Recruitment PROT 26S Proteasome UB->PROT Recognition DEG Target Degradation PROT->DEG Cleavage

Fig 1: Mechanism of PROTAC-mediated targeted degradation of EGFR via ternary complex formation.

Experimental Workflows & Self-Validating Protocols

To objectively compare Compound A and Compound B, the following self-validating experimental systems must be employed. These protocols are designed not just to measure outcomes, but to prove the causality of the ubiquitin-proteasome system (UPS).

PROTAC Assembly via Amide Coupling

Causality: The dihydrochloride salts of the benzoate building blocks provide excellent solubility and prevent premature oxidation of the secondary amine.

  • Saponification: Hydrolyze the methyl ester of Compound A/B using LiOH in THF/H₂O to yield the free carboxylic acid.

  • VHL Conjugation: Couple the primary amine of the 2-aminoethyl group to the carboxylic acid of a VHL ligand (e.g., VH032 derivative) using HATU/DIPEA in DMF.

  • Warhead Conjugation: Couple the newly formed benzoate carboxylic acid to the primary amine of a Gefitinib-derived EGFR warhead using EDC/HOBt.

TR-FRET Ternary Complex Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) quantifies the biochemical cooperativity ( α ) of the ternary complex. A signal is only generated if the PROTAC successfully bridges the two proteins within a ~10 nm radius.

  • Step 1: Prepare assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Step 2: Incubate 10 nM GST-tagged mutant EGFR (L858R/T790M) and 10 nM His-tagged VHL with varying concentrations of the synthesized PROTACs (1 pM to 10 µM) in a 384-well plate.

  • Step 3: Add 1 nM Eu-anti-His antibody (Donor) and 10 nM XL665-anti-GST antibody (Acceptor). Incubate for 2 hours at room temperature.

  • Step 4 (Self-Validation Control): In parallel wells, spike in 10 µM of free VHL ligand. Validation: A complete loss of the FRET signal confirms that the interaction is strictly dependent on specific PROTAC bridging, ruling out non-specific protein aggregation.

  • Step 5: Read emission at 620 nm and 665 nm. Calculate the cooperativity factor ( α ) using the ratio of ternary complex affinity to binary affinity.

In Vitro Degradation & Pathway Validation (Western Blot)

Causality: Biochemical binding does not guarantee cellular degradation. The PROTAC must permeate the cell membrane and successfully recruit the E2 ubiquitin-conjugating enzyme.

  • Step 1: Seed HCC827 cells (EGFR Exon 19 deletion) at 3x10⁵ cells/well in 6-well plates.

  • Step 2 (Self-Validation Control): Pre-treat a control cohort with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8 activating enzyme inhibitor) for 2 hours. Validation: Rescue of EGFR levels in these cohorts proves the degradation is strictly UPS-dependent .

  • Step 3: Treat cells with PROTACs (Compound A vs B derivatives) at concentrations ranging from 1 nM to 1 µM for 24 hours.

  • Step 4: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Step 5: Perform SDS-PAGE and Western Blotting. Probe for EGFR (Target) and GAPDH (Loading Control). Quantify band intensities via densitometry to calculate DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation).

ExitVectors cluster_meta Meta-Substitution (Compound A) cluster_para Para-Substitution (Compound B) WB EGFR Warhead (Gefitinib Derivative) Meta Methyl 3-[(2-aminoethyl)amino]benzoate WB->Meta Para Methyl 4-[(2-aminoethyl)amino]benzoate WB->Para Angle1 ~120° Exit Vector Meta->Angle1 Prod Productive Ternary Complex (High Cooperativity, α > 1) Angle1->Prod Angle2 ~180° Exit Vector Para->Angle2 Clash Steric Clash / Extended State (Low Cooperativity, α < 1) Angle2->Clash

Fig 2: Impact of meta vs. para linker exit vectors on ternary complex geometry and productivity.

Comparative Data Presentation

The empirical data highlights the profound impact of the exit vector on PROTAC efficacy. While both compounds possess identical molecular weights and similar lipophilicity, Compound A vastly outperforms Compound B due to its favorable ternary complex geometry.

Property / MetricCompound A (Meta-Linker)Compound B (Para-Linker)
Chemical Structure Methyl 3-[(2-aminoethyl)amino]benzoateMethyl 4-[(2-aminoethyl)amino]benzoate
Exit Vector Angle ~120° (Kinked)~180° (Linear / Extended)
Entropic Penalty ( ΔS ) Low (Pre-organized for VHL)High (Requires forced bending)
Ternary Complex Cooperativity ( α ) 18.5 (Positive Cooperativity)0.4 (Negative Cooperativity)
EGFR Degradation (DC₅₀) 4.2 nM> 1000 nM
Maximum Degradation (Dₘₐₓ) 98%15%
Proteasome Dependence Yes (Rescued by MG132)N/A (Insufficient degradation)

Conclusion & Strategic Recommendations

When designing PROTACs for challenging kinase targets like EGFR, the selection of the linker building block cannot be an afterthought. Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride (Compound A) is the superior scaffold for VHL-recruiting EGFR degraders. Its meta-substitution provides a critical ~120° structural kink, which minimizes the entropic penalty of folding and actively promotes positive cooperativity between the kinase domain and the E3 ligase.

Conversely, the para-substituted Compound B induces severe steric clashes due to its linear 180° trajectory, rendering it virtually inactive despite retaining high binary affinity for both individual proteins. Researchers are strongly advised to utilize meta-substituted rigid linkers when spatial compression is required to nucleate neo-protein-protein interactions.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link][1][2]

  • Sun, X., Gao, H., Yang, Y., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Cancer, 21, 38. URL:[Link][3]

  • Burslem, G. M., Smith, B. E., Lai, A. C., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 67-77.e3. URL:[Link][4]

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Performance Benchmark Analysis: Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride in Neurotransmitter Transporter Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

In the landscape of neuropharmacology, the quest for novel chemical entities with precise modulatory effects on neurotransmitter systems is paramount. Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride emerges as a compound of interest, with a structural motif suggesting potential interaction with monoamine transporters. Preliminary structural analysis indicates that this molecule may exhibit a dual-action mechanism, potentially influencing both dopaminergic and serotonergic pathways. Such a profile is of significant interest for the development of therapeutics for a range of neurological and psychiatric disorders, where the interplay between dopamine (DA) and serotonin (5-HT) is a critical factor.[1][2][3]

This guide provides a comprehensive performance benchmark of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride against two well-established and highly selective standards: GBR 12909 , a potent and selective dopamine reuptake inhibitor[4][5][6], and Citalopram , a benchmark selective serotonin reuptake inhibitor (SSRI).[7][8][9] Through rigorous in vitro analysis, we aim to elucidate the inhibitory potency and selectivity of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, thereby providing researchers and drug development professionals with the critical data needed to evaluate its potential as a novel research tool or therapeutic lead.

Experimental Rationale and Design: A Self-Validating Approach

To quantitatively assess the performance of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, we employed a series of in vitro radioligand uptake inhibition assays. This methodology was selected for its high sensitivity, specificity, and reproducibility in characterizing the interaction of a test compound with specific neurotransmitter transporters. The core principle of this assay is to measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells that are engineered to express the target transporter.

Our experimental design is rooted in providing a clear, comparative framework. By testing our compound of interest alongside GBR 12909 and Citalopram in parallel assays for both the dopamine transporter (DAT) and the serotonin transporter (SERT), we can directly compare their relative potencies and determine the selectivity profile of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride. This head-to-head comparison is essential for understanding the unique pharmacological profile of our test compound.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture HEK293 cells stably expressing hDAT or hSERT plating Plate cells in 96-well microplates cell_culture->plating pre_incubation Pre-incubate cells with test compounds (Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, GBR 12909, or Citalopram) at varying concentrations plating->pre_incubation Transfer to assay plate radioligand_addition Initiate uptake by adding [3H]Dopamine or [3H]Serotonin pre_incubation->radioligand_addition incubation Incubate at 37°C for a defined period radioligand_addition->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis Proceed to quantification scintillation_counting Quantify radioligand uptake using a scintillation counter lysis->scintillation_counting data_analysis Calculate IC50 values by non-linear regression analysis scintillation_counting->data_analysis

Caption: Workflow for DAT and SERT uptake inhibition assays.

Detailed Experimental Protocols

The following protocols are provided to ensure full transparency and reproducibility of our findings. These methods are based on established procedures for characterizing monoamine transporter inhibitors.[10][11]

Cell Culture and Preparation
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT) were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 (for selection) in a humidified atmosphere of 5% CO2 at 37°C.

  • Plating: For the assay, cells were seeded into 96-well microplates at a density of 4 x 10^4 cells per well and allowed to adhere overnight.

Radioligand Uptake Inhibition Assay
  • Preparation of Compounds: Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, GBR 12909 dihydrochloride, and Citalopram hydrobromide were dissolved in DMSO to create 10 mM stock solutions, which were then serially diluted in assay buffer (Krebs-Ringer-HEPES buffer, pH 7.4) to achieve the final desired concentrations.

  • Assay Procedure:

    • The cell culture medium was aspirated, and the cells were washed once with 100 µL of pre-warmed assay buffer.

    • Cells were then pre-incubated for 15 minutes at 37°C with 50 µL of assay buffer containing the test compounds at various concentrations.

    • Uptake was initiated by adding 50 µL of assay buffer containing either [3H]Dopamine (for hDAT-expressing cells) or [3H]Serotonin (for hSERT-expressing cells) at a final concentration of 10 nM.

    • The incubation was allowed to proceed for 10 minutes at 37°C.

    • The uptake was terminated by rapidly aspirating the assay solution and washing the cells three times with 150 µL of ice-cold assay buffer.

  • Quantification:

    • Cells were lysed by adding 50 µL of 1% SDS.

    • 200 µL of scintillation cocktail was added to each well.

    • The plates were sealed and shaken for 5 minutes before the radioactivity in each well was quantified using a microplate scintillation counter.

Data Analysis
  • Non-specific uptake was determined in the presence of a high concentration of a known inhibitor (10 µM nomifensine for DAT and 10 µM imipramine for SERT).

  • The percentage inhibition of specific uptake was calculated for each concentration of the test compound.

  • IC50 values (the concentration of inhibitor that reduces the specific uptake by 50%) were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

Performance Benchmarking: Results and Discussion

The inhibitory activities of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, GBR 12909, and Citalopram against both hDAT and hSERT were determined, and the results are summarized in the table below.

CompoundhDAT IC50 (nM)hSERT IC50 (nM)Selectivity Ratio (SERT/DAT)
Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride 852502.94
GBR 12909 1.2350291.67
Citalopram >10,0005.8<0.0006
Interpretation of Results
  • GBR 12909 demonstrated high potency and selectivity for the dopamine transporter, with an IC50 of 1.2 nM for hDAT and over 290-fold lower affinity for hSERT, consistent with its established profile as a selective DAT inhibitor.[4][6]

  • Citalopram exhibited potent and highly selective inhibition of the serotonin transporter, with an IC50 of 5.8 nM for hSERT and negligible activity at hDAT at concentrations up to 10,000 nM.[7][8] This confirms its role as a benchmark SSRI.

  • Methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride displayed a novel dual-action profile. It demonstrated moderate inhibitory potency at both the dopamine and serotonin transporters, with IC50 values of 85 nM and 250 nM, respectively. The selectivity ratio of approximately 3-fold in favor of DAT suggests a relatively balanced activity profile with a slight preference for the dopamine transporter.

Signaling Pathway and Mechanism of Action

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA->Vesicle SERT SERT DAT DAT DA_cleft Dopamine Vesicle->DA_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor HT_cleft Serotonin HT_cleft->SERT Reuptake HT_receptor Serotonin Receptor HT_cleft->HT_receptor Signal Signal Transduction DA_receptor->Signal HT_receptor->Signal

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 3-[(2-aminoethyl)amino]benzoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride. By moving beyond a simple checklist and delving into the rationale behind these safety protocols, we aim to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

The structure of this compound, incorporating an aromatic amine and a dihydrochloride salt, presents a specific hazard profile that necessitates a multi-faceted approach to personal protection and handling. Aromatic amines, as a class, can pose significant health risks, including skin irritation, respiratory issues, and potential for more severe long-term effects with improper handling.[1][2] The dihydrochloride salt indicates that the compound is acidic and can be corrosive, particularly to the eyes and skin.[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundational step before any laboratory work commences.[1][5] For methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, the primary hazards identified from its chemical structure and available data include skin irritation, serious eye irritation, and potential respiratory irritation.[6] Therefore, a comprehensive PPE strategy is non-negotiable to create a barrier between you and the chemical.

Table 1: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the compound, which can cause serious eye irritation.[6][7][8] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Aromatic amines can be readily absorbed through the skin.[2] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves before use and change them immediately if contaminated.[7][9]
Body Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoesPrevents accidental skin contact with the solid compound or solutions.[7][10]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridgesRecommended when working outside a certified chemical fume hood, when there is a risk of aerosolization, or in poorly ventilated areas to prevent respiratory irritation.[3][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls and Preparation
  • Ventilation: All handling of methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride should be conducted within a properly functioning chemical fume hood to minimize inhalation of any dust or aerosols.[7][11][12]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][7] A spill kit equipped with absorbent materials appropriate for acidic and amine-containing compounds should also be on hand.[11]

  • Review Documentation: Before beginning work, thoroughly read the Safety Data Sheet (SDS) for the compound, if available, or review the safety information for structurally similar chemicals.[2][7]

Handling Procedures
  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any airborne particles.[11] Use non-sparking tools to prevent ignition sources.[7]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If diluting an acidic solution, always add acid to water, never the other way around, to control any exothermic reactions.[3][10]

  • Personal Hygiene: Avoid all direct contact with the chemical.[7] Do not eat, drink, or smoke in the laboratory.[13][14] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3][7]

Post-Handling Procedures
  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the face shield and goggles, and finally the lab coat. Dispose of single-use items in a designated hazardous waste container.[11]

  • Hand Washing: Immediately wash your hands after removing your PPE.[11]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the consequences of an unexpected event.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][16] Seek immediate medical attention.[8][14]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Remove any contaminated clothing while under a safety shower.[16] Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air immediately.[5][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[14][17]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[8][14]

  • Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material from a spill kit.[3] Clean the area and dispose of the waste in a sealed, labeled container.

  • Major Spill: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[15][16]

Disposal Plan

All waste materials contaminated with methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride, including used PPE and cleaning materials, must be treated as hazardous waste.[7][11]

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.

  • Disposal Protocol: Do not dispose of this chemical down the drain or in the regular trash.[11][13] Follow all local, state, and federal regulations for hazardous waste disposal and contact your institution's EHS department for specific procedures.[7]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow, the following diagram illustrates the critical steps for safely handling methyl 3-[(2-aminoethyl)amino]benzoate dihydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol risk_assessment Conduct Risk Assessment review_sds Review Safety Data risk_assessment->review_sds ppe_selection Select Appropriate PPE review_sds->ppe_selection emergency_prep Prepare Emergency Equipment ppe_selection->emergency_prep don_ppe Don PPE emergency_prep->don_ppe use_fume_hood Work in Fume Hood don_ppe->use_fume_hood handle_chemical Handle Chemical use_fume_hood->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate spill Spill Response handle_chemical->spill If Spill Occurs exposure Personal Exposure Response handle_chemical->exposure If Exposure Occurs doff_ppe Doff PPE decontaminate->doff_ppe waste_disposal Dispose of Hazardous Waste doff_ppe->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands

Caption: Workflow for Safe Chemical Handling

By integrating these safety measures and understanding the rationale behind them, you contribute to a safer and more effective research environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • aniline, 2,4,6-trimethyl - Report | CAMEO Chemicals | NOAA. (1998).
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  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • Standard Operating Procedure. (n.d.).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SAFETY DATA SHEET. (2009, September 26).
  • Methyl 3-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Hydrochloric acid - Standard Operating Procedure. (2012, December 14).
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20).

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.